molecular formula C21H35NO7S B8116241 N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Cat. No.: B8116241
M. Wt: 445.6 g/mol
InChI Key: SYPIUWAFGWEETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a useful research compound. Its molecular formula is C21H35NO7S and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO7S/c1-3-8-24-13-16-27-11-6-22(7-12-28-17-14-25-9-4-2)21(23)5-10-26-15-18-29-19-20-30/h1-2,30H,5-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPIUWAFGWEETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the bifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a key reagent in the field of bioconjugation and targeted drug delivery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its utility in the construction of antibody-drug conjugates (ADCs).

Introduction

This compound is a heterobifunctional linker designed for the covalent attachment of molecules to biomolecules. It features a terminal thiol group for conjugation to proteins, such as antibodies, and two terminal alkyne groups for the attachment of azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal tool for the development of complex bioconjugates like ADCs.[3][4]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 445.57 g/mol [1][5]
Molecular Formula C₂₁H₃₅NO₇S
Purity ≥95%[1][5]
Appearance White to off-white solid
Storage Conditions -20°C, protect from light and moisture[3][4]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in the synthesis of an antibody-drug conjugate. These are general procedures and may require optimization for specific applications.

Thiol-Maleimide Conjugation of the Linker to an Antibody

This protocol describes the attachment of the linker to a monoclonal antibody (mAb) through the reaction of the linker's thiol group with a maleimide-functionalized antibody.

Materials:

  • Monoclonal antibody (mAb) with available cysteine residues or engineered thiol groups.

  • This compound

  • Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the mAb in degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-50 molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce disulfide bonds and expose free thiol groups.

    • Remove the excess reducing agent by SEC or dialysis against degassed Conjugation Buffer.

  • Linker Conjugation:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

    • Immediately add a 5-10 molar excess of the linker solution to the reduced antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of NEM or L-cysteine (relative to the initial linker amount) to quench any unreacted thiol groups on the antibody or linker, respectively.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-modified payload (e.g., a cytotoxic drug) to the alkyne-functionalized antibody.

Materials:

  • Antibody-linker conjugate from section 3.1.

  • Azide-modified payload.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent: Sodium ascorbate (B8700270).

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)).

  • Reaction Buffer: PBS, pH 7.4.

  • Purification system (e.g., SEC).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

    • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • In a reaction vessel, add the antibody-linker conjugate in Reaction Buffer.

    • Add the azide-modified payload to the reaction mixture (typically a 2-5 fold molar excess over the available alkyne groups).

    • In a separate tube, pre-mix CuSO₄ and the copper ligand in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the CuSO₄/ligand mixture to the antibody solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final antibody-drug conjugate using SEC to remove unreacted payload, copper, and other reagents.

    • Characterize the final ADC for purity, aggregation, and final DAR.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for ADC synthesis using this compound and a conceptual signaling pathway that could be investigated using such a conjugate.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment (Click Chemistry) cluster_purification Purification & Analysis mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction (DTT/TCEP) alkyne_mAb Alkyne-functionalized mAb reduced_mAb->alkyne_mAb Thiol-Maleimide Reaction (Conceptual) linker N,N-Bis(PEG2-alkyne) -N-amido-PEG2-thiol linker->alkyne_mAb adc Antibody-Drug Conjugate (ADC) alkyne_mAb->adc CuAAC Reaction payload Azide-modified Payload payload->adc purification Purification (SEC) adc->purification analysis Characterization (DAR, etc.) purification->analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Payload Release cluster_cellular_effect Cellular Effect ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Induction

Caption: Conceptual signaling pathway for ADC-mediated cell killing.

Conclusion

This compound is a valuable tool for the construction of well-defined bioconjugates. Its bifunctional nature allows for the site-specific attachment of two different molecules to a central biomolecule, enabling the development of sophisticated targeted therapeutics and research probes. The protocols and workflows presented in this guide provide a starting point for researchers to incorporate this versatile linker into their drug development and bioconjugation strategies.

References

In-Depth Technical Guide: Solubility and Applications of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and potential applications of the heterobifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This molecule is a valuable tool in bioconjugation and drug delivery, featuring two alkyne groups for "click" chemistry and a terminal thiol group for conjugation to various substrates.

Core Compound Specifications

This compound is commercially available as a click linker for bioconjugation.[1] Key specifications for this compound are detailed in the table below.

ParameterValueReference
Catalog Number ADC-L-1052[1]
Molecular Weight 445.57 g/mol [1]
Purity >95%[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the presence of polyethylene (B3416737) glycol (PEG) spacers in its structure is designed to enhance aqueous solubility.[2][3][4] Based on the general properties of similar PEGylated compounds, the expected solubility in common laboratory solvents is summarized below. It is important to note that these are qualitative estimates, and empirical testing is recommended for precise measurements.

SolventExpected SolubilityRationale and General Observations
Water SolubleThe hydrophilic nature of the PEG chains generally imparts good water solubility to the molecule.[3][5]
Phosphate-Buffered Saline (PBS) SolubleSimilar to water, good solubility is expected, which is crucial for biological applications.
Dimethyl Sulfoxide (DMSO) SolubleOften used as a stock solution solvent for PEGylated linkers.[6][2][3][5]
N,N-Dimethylformamide (DMF) SolubleAnother common organic solvent for dissolving PEG-containing molecules.[6][2]
Ethanol SolubleGenerally a good solvent for PEGylated compounds.[3][5]
Chloroform SolubleExpected to be soluble in this organic solvent.[3][5]

Experimental Protocol: Determination of Aqueous Solubility

To ascertain the precise aqueous solubility of this compound, a standard shake-flask method can be employed. This method is considered reliable for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Deionized water (or desired buffer, e.g., PBS)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in a series of vials. The amount should be sufficient to ensure that undissolved solid remains.

  • Equilibration: Tightly seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Prepare a series of dilutions of this supernatant.

  • Quantification: Analyze the diluted samples and a set of known standards using a validated HPLC method to determine the concentration of the dissolved compound.

  • Solubility Calculation: The concentration of the saturated solution corresponds to the solubility of the compound at the tested temperature.

Application in Bioconjugation: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The unique structure of this compound makes it an ideal linker for the development of Antibody-Drug Conjugates (ADCs). The thiol group can react with a maleimide-functionalized antibody, while the dual alkyne groups provide handles for attaching cytotoxic payloads via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).

Below is a diagram illustrating a typical experimental workflow for the synthesis of an ADC using this linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody (mAb) Activated_mAb Maleimide-Activated mAb Antibody->Activated_mAb Activation mAb_Linker mAb-Linker Conjugate Activated_mAb->mAb_Linker Thiol-Maleimide Coupling Linker N,N-Bis(PEG2-alkyne)- N-amido-PEG2-thiol Linker->mAb_Linker ADC Final Antibody-Drug Conjugate (ADC) mAb_Linker->ADC Click Chemistry (CuAAC or SPAAC) Payload Azide-Functionalized Cytotoxic Drug Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

Workflow for ADC Synthesis.

This workflow outlines the key steps in utilizing this compound for the construction of a complex biomolecule. The distinct reactive ends of the linker allow for a controlled and stepwise conjugation process, which is critical in the development of targeted therapeutics.

References

An In-depth Technical Guide to the Mechanism and Application of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a novel heterobifunctional linker engineered for advanced bioconjugation applications, most notably in the construction of antibody-drug conjugates (ADCs). This guide elucidates the core mechanism of action of this linker, which is predicated on its distinct chemical functionalities that allow for a sequential and site-specific conjugation strategy. The molecule features a terminal thiol group for initial protein modification and two alkyne moieties for the subsequent attachment of payload molecules via "click chemistry." The integrated polyethylene (B3416737) glycol (PEG) units serve to enhance the solubility and pharmacokinetic properties of the resulting conjugate. This document provides a comprehensive overview of its chemical reactivity, a generalized protocol for its use in ADC synthesis, and representative data for the characterization of the final product.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around its three reactive sites, which enable a two-stage, orthogonal conjugation strategy. This design allows for the precise assembly of complex biomolecules.

  • Thiol-Reactive Group: The terminal thiol (-SH) group is the primary site for conjugation to a protein or antibody. This reaction typically involves a maleimide-functionalized protein, where the thiol group undergoes a Michael addition to form a stable thioether bond. This initial step attaches the linker to the desired biomolecule.

  • Dual Alkyne Groups: The two terminal alkyne groups provide handles for the attachment of payload molecules. These groups are reactive towards azide-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". This highly efficient and specific reaction allows for the attachment of up to two payload molecules per linker.

  • PEG2 Spacers: The molecule incorporates four PEG2 units, which act as hydrophilic spacers. These PEG linkers can improve the solubility of the entire conjugate, reduce aggregation, and potentially shield it from immunological recognition, thereby extending its circulation half-life.

The overall mechanism is a sequential process: first, the linker is attached to the antibody via its thiol group, and then the azide-containing payload is "clicked" onto the dual alkyne handles.

Application in Antibody-Drug Conjugate (ADC) Synthesis: A Generalized Workflow

The unique architecture of this compound makes it an ideal candidate for the synthesis of ADCs with a drug-to-antibody ratio (DAR) of two or multiples thereof, depending on the number of linkers attached to the antibody.

Below is a DOT script-generated diagram illustrating the general workflow for synthesizing an ADC using this linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_drug_conjugation Drug Conjugation (Click Chemistry) cluster_purification_analysis Purification and Analysis A Monoclonal Antibody (mAb) B Partial Reduction of Disulfide Bonds (e.g., with TCEP) A->B C Generation of Free Thiol Groups B->C E Reaction with mAb-SH C->E D This compound D->E F Formation of mAb-Linker Conjugate E->F H CuAAC or SPAAC Reaction F->H G Azide-Functionalized Payload G->H I Formation of ADC H->I J Purification (e.g., SEC, HIC) I->J K Characterization (e.g., MS, SDS-PAGE) J->K L Final ADC Product K->L

Generalized workflow for ADC synthesis.

Generalized Experimental Protocol

The following is a representative, multi-step protocol for the synthesis and characterization of an ADC using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Azide-functionalized cytotoxic drug

  • Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA) for CuAAC

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE apparatus)

Procedure:

  • Antibody Preparation (Partial Reduction):

    • The mAb is treated with a 2-3 molar excess of TCEP per disulfide bond to partially reduce the interchain disulfides, exposing free thiol groups.

    • The reaction is incubated at 37°C for 1-2 hours.

    • The reducing agent is removed by buffer exchange into a phosphate (B84403) buffer, pH 7.2-7.5.

  • Linker Conjugation:

    • A 5-10 fold molar excess of this compound (dissolved in a compatible solvent like DMSO) is added to the reduced mAb.

    • The reaction mixture is incubated at room temperature for 1-2 hours.

    • The excess, unreacted linker is removed via SEC.

  • Payload Conjugation (CuAAC):

    • The azide-functionalized drug (typically a 2-fold excess per alkyne group) is added to the mAb-linker conjugate.

    • A freshly prepared solution of copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand is added to the mixture to catalyze the click reaction.

    • The reaction is allowed to proceed for 2-4 hours at room temperature.

  • Purification:

    • The resulting ADC is purified to remove unreacted drug, catalyst, and any aggregated protein. This is typically achieved using SEC followed by HIC to separate ADC species with different DARs.

  • Characterization:

    • The purified ADC is characterized to determine the average DAR and the distribution of drug-loaded species.

    • Mass Spectrometry (MS): To confirm the covalent attachment of the linker and drug and to determine the molecular weight of the ADC.

    • Hydrophobic Interaction Chromatography (HIC): To resolve and quantify different DAR species.

    • SDS-PAGE: To assess the integrity and purity of the ADC.

Representative Data Presentation

The table below presents hypothetical, yet plausible, quantitative data from the characterization of an ADC synthesized using the described protocol.

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR) 3.8HIC-UV
Conjugation Efficiency (Linker) >95%MS
Conjugation Efficiency (Drug) >90%HIC-UV
Purity >98%SEC-UV
Monomeric Content >95%SEC-UV
In vitro Cytotoxicity (IC50) 5 ng/mLCell-based assay

Conceptual Mechanism of Action of the Resulting ADC

The this compound linker is a critical component in the overall mechanism of action of the ADC it helps create. The following diagram illustrates the journey of such an ADC from administration to its cytotoxic effect.

ADC_MoA cluster_circulation Systemic Circulation cluster_targeting Tumor Targeting cluster_internalization Internalization and Payload Release cluster_action Cytotoxic Action A ADC Administration B Circulation in Bloodstream (Linker provides stability) A->B C Antibody binds to Tumor-Specific Antigen B->C D Receptor-Mediated Endocytosis C->D E Trafficking to Lysosome D->E F Linker/Antibody Degradation & Payload Release E->F G Payload interacts with intracellular target (e.g., DNA, microtubules) F->G H Induction of Apoptosis G->H I Tumor Cell Death H->I

Conceptual mechanism of an ADC.

Conclusion

This compound is a sophisticated and versatile chemical tool for the construction of bioconjugates. Its heterobifunctional nature, combined with the presence of dual payload attachment sites and solubilizing PEG spacers, offers researchers a high degree of control over the conjugation process. This enables the development of more homogeneous and potentially more effective therapeutic agents like ADCs. The orthogonal reactivity of its thiol and alkyne groups provides a robust platform for the assembly of next-generation biopharmaceuticals.

The Hydrophilic Nature of Dual Alkyne PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilicity of dual alkyne polyethylene (B3416737) glycol (PEG) linkers. These linkers are critical components in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. Understanding and controlling the hydrophilicity of these linkers is paramount for optimizing the solubility, stability, pharmacokinetics, and overall efficacy of the final conjugate.

Introduction to Dual Alkyne PEG Linkers and Hydrophilicity

Homobifunctional dual alkyne PEG linkers (alkyne-PEG-alkyne) are versatile crosslinking reagents that possess a polyethylene glycol backbone of varying lengths, capped at both ends with terminal alkyne groups.[1] The PEG component imparts hydrophilicity, biocompatibility, and flexibility to the linker, while the terminal alkynes provide reactive handles for conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2]

The overall hydrophilicity of a dual alkyne PEG linker is a critical parameter that significantly influences the physicochemical properties of the resulting bioconjugate.[3] While the alkyne functional groups themselves are relatively nonpolar and contribute to hydrophobicity, the dominant factor governing the linker's water solubility is the length of the PEG chain.[4][5][6] Longer PEG chains introduce a greater number of ether oxygen atoms, which can form hydrogen bonds with water molecules, thereby increasing the hydrophilicity of the entire molecule.[7] This increased hydrophilicity can help to offset the hydrophobicity of conjugated payloads, such as cytotoxic drugs in ADCs, preventing aggregation and improving their pharmacokinetic profiles.[8]

Quantitative Analysis of Hydrophilicity

The hydrophilicity of dual alkyne PEG linkers can be quantitatively assessed through several experimental parameters. The most common of these are water solubility, the partition coefficient (LogP), and contact angle measurements. The following tables provide a summary of expected quantitative data for a series of dual alkyne PEG linkers with varying PEG chain lengths.

Table 1: Water Solubility of Alkyne-PEGn-Alkyne Linkers

Linker (n = number of PEG units)Molecular Weight ( g/mol )Predicted Water Solubility (mg/mL)
Alkyne-PEG2-Alkyne170.19~150
Alkyne-PEG4-Alkyne258.29> 500 (freely soluble)
Alkyne-PEG8-Alkyne434.50> 1000 (freely soluble)
Alkyne-PEG12-Alkyne610.71> 1000 (freely soluble)
Alkyne-PEG24-Alkyne1147.33> 1000 (freely soluble)

Table 2: Calculated Partition Coefficients (LogP) of Alkyne-PEGn-Alkyne Linkers

Linker (n = number of PEG units)Calculated LogPPredicted Hydrophilicity
Alkyne-PEG2-Alkyne0.85Low
Alkyne-PEG4-Alkyne0.15Moderate
Alkyne-PEG8-Alkyne-1.25High
Alkyne-PEG12-Alkyne-2.65Very High
Alkyne-PEG24-Alkyne-5.45Very High

Note: LogP values are estimations and can be influenced by the calculation method.[9]

Table 3: Contact Angle Measurements on Surfaces Modified with Alkyne-PEGn-Alkyne Linkers

Surface ModificationWater Contact Angle (θ)Surface Characteristic
Unmodified Hydrophobic Surface> 90°Hydrophobic
Surface + Alkyne-PEG2-Alkyne~75°Mildly Hydrophilic
Surface + Alkyne-PEG4-Alkyne~60°Hydrophilic
Surface + Alkyne-PEG8-Alkyne~45°Very Hydrophilic
Surface + Alkyne-PEG12-Alkyne~30°Very Hydrophilic
Surface + Alkyne-PEG24-Alkyne< 20°Highly Hydrophilic

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of dual alkyne PEG linkers, as well as for the measurement of their key hydrophilicity parameters.

Synthesis and Purification of Alkyne-PEG-Alkyne

This protocol describes a general method for the synthesis of a dual alkyne PEG linker from a corresponding PEG-diol.

Materials:

Procedure:

  • Reaction Setup: A solution of PEG-diol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • Activation: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Alkynylation: The mixture is cooled back to 0 °C, and propargyl bromide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of water.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure alkyne-PEG-alkyne linker.[10]

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[11][12][13][14][15]

Materials:

  • Alkyne-PEG-Alkyne linker

  • 1-Octanol (B28484) (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC for quantification

Procedure:

  • Preparation of Phases: Prepare water-saturated 1-octanol and 1-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Dissolution of Linker: Accurately weigh a small amount of the alkyne-PEG-alkyne linker and dissolve it in a known volume of either the aqueous or organic phase.

  • Partitioning: Transfer a known volume of the linker solution and the other phase into a separatory funnel.

  • Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the linker between the two phases. Allow the layers to fully separate.

  • Quantification: Carefully separate the two layers and determine the concentration of the linker in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the linker has a chromophore, or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Contact Angle Measurement by Sessile Drop Goniometry

This protocol describes the measurement of the static contact angle of a water droplet on a surface modified with a dual alkyne PEG linker.[16][17][18][19]

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Alkyne-PEG-Alkyne linker

  • Apparatus for surface modification (e.g., spin coater, vapor deposition chamber)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • High-purity water

Procedure:

  • Surface Preparation: Clean the substrate to ensure it is free of contaminants.

  • Surface Modification: Modify the substrate surface with the alkyne-PEG-alkyne linker using an appropriate method to create a uniform monolayer.

  • Measurement Setup: Place the modified substrate on the sample stage of the contact angle goniometer.

  • Droplet Deposition: Carefully dispense a small droplet of high-purity water onto the surface.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.

Characterization of Hydrophilicity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can be used to qualitatively assess the relative hydrophilicity of a series of dual alkyne PEG linkers.[20][21][22] More hydrophilic compounds will have shorter retention times on a nonpolar stationary phase.

Materials:

  • A series of Alkyne-PEGn-Alkyne linkers

  • HPLC system with a C18 reversed-phase column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Sample Preparation: Prepare dilute solutions of each alkyne-PEG-alkyne linker in the initial mobile phase composition.

  • Chromatographic Conditions: Set up a gradient elution method, for example, starting with a low percentage of mobile phase B (e.g., 5%) and increasing to a high percentage (e.g., 95%) over a set time.

  • Injection and Analysis: Inject equal volumes of each linker solution onto the HPLC system.

  • Data Analysis: Record the retention time for each linker. A shorter retention time indicates greater hydrophilicity. Plot retention time against the number of PEG units to visualize the trend.

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving dual alkyne PEG linkers.

experimental_workflow cluster_synthesis Linker Synthesis & Purification cluster_conjugation Bioconjugation cluster_characterization Hydrophilicity Characterization peg_diol PEG-Diol activation Activation with NaH peg_diol->activation alkynylation Alkynylation with Propargyl Bromide activation->alkynylation purification Silica Gel Chromatography alkynylation->purification dual_alkyne_peg Alkyne-PEG-Alkyne purification->dual_alkyne_peg click_reaction CuAAC or SPAAC Click Reaction dual_alkyne_peg->click_reaction logp LogP Measurement dual_alkyne_peg->logp contact_angle Contact Angle Measurement dual_alkyne_peg->contact_angle rp_hplc RP-HPLC Analysis dual_alkyne_peg->rp_hplc biomolecule Azide-Modified Biomolecule (e.g., Antibody, Peptide) biomolecule->click_reaction conjugate_purification Purification (e.g., SEC, Affinity Chromatography) click_reaction->conjugate_purification final_conjugate Bioconjugate conjugate_purification->final_conjugate data Hydrophilicity Data logp->data contact_angle->data rp_hplc->data

Caption: General workflow for the synthesis, conjugation, and characterization of dual alkyne PEG linkers.

adc_synthesis_workflow antibody Monoclonal Antibody (mAb) azide_modification Site-Specific Azide Modification antibody->azide_modification azide_mab Azide-mAb azide_modification->azide_mab conjugation1 First Click Reaction (mAb + Linker) azide_mab->conjugation1 drug Cytotoxic Drug azide_drug Azide-Drug drug->azide_drug conjugation2 Second Click Reaction (mAb-Linker + Drug) azide_drug->conjugation2 dual_alkyne_peg Alkyne-PEG-Alkyne Linker dual_alkyne_peg->conjugation1 purification1 Purification conjugation1->purification1 mab_linker mAb-Linker Conjugate mab_linker->conjugation2 purification2 Purification conjugation2->purification2 adc Antibody-Drug Conjugate (ADC) purification1->mab_linker purification2->adc

Caption: Stepwise synthesis of an antibody-drug conjugate (ADC) using a dual alkyne PEG linker.

hydrophilicity_impact cluster_properties Physicochemical & Biological Properties peg_length PEG Chain Length of Dual Alkyne Linker hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity increases solubility Improved Solubility hydrophilicity->solubility aggregation Reduced Aggregation hydrophilicity->aggregation immunogenicity Decreased Immunogenicity hydrophilicity->immunogenicity pharmacokinetics Enhanced Pharmacokinetics solubility->pharmacokinetics aggregation->pharmacokinetics

References

An In-depth Technical Guide on the Safety and Handling of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the safety and handling protocols for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a heterobifunctional linker used in bioconjugation and drug development. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this document synthesizes information based on the known hazards of its constituent functional groups—a thiol and two alkyne moieties—and general principles of laboratory safety.

Compound Identification and Properties

This compound is a specialized chemical linker featuring a thiol (-SH) group for conjugation to substrates like cysteine residues or gold surfaces, and two terminal alkyne groups for click chemistry reactions. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility.

Table 1: Physicochemical and Safety Data Summary

ParameterInformationSource/Rationale
IUPAC Name (Not readily available)-
CAS Number (Not readily available)-
Molecular Formula C₂₃H₃₈N₂O₇S (example)(Calculated)
Molecular Weight ~490.62 g/mol (example)(Calculated)
Appearance Likely a solid or viscous oilBased on similar PEGylated compounds
Odor Potentially strong, unpleasant (stench)Characteristic of thiol-containing compounds[1][2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Common for complex organic molecules
Primary Hazards Skin, eye, and respiratory irritation; potential stenchBased on general chemical handling and thiol properties[3][4]

Hazard Identification and General Precautions

While specific toxicity data for this compound is unavailable, the primary hazards are associated with its functional groups.

  • Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their powerful and offensive odor, detectable by the human nose at parts-per-billion levels.[2] While not always highly toxic in small lab quantities, the smell can cause nausea and headaches.[1] Accidental release can cause significant disruption due to the smell being mistaken for a natural gas leak.[1][2]

  • Alkyne (-C≡CH) Groups: Terminal alkynes can be reactive. While not pyrophoric, they can react vigorously with certain metals and oxidizing agents.

  • General Irritation: Like many laboratory chemicals, this compound should be assumed to be a potential skin, eye, and respiratory irritant.[3][4]

Prudent Practices:

  • Assume any new or uncharacterized substance is toxic.[5]

  • Avoid all direct contact with the chemical.[6]

  • Do not smell or taste chemicals. If an odor must be identified, use a wafting motion.[6][7]

  • Minimize the creation of aerosols and dust.

Exposure Controls and Personal Protection

Adherence to proper engineering controls and the use of Personal Protective Equipment (PPE) are critical to minimize exposure.

Engineering Controls:

  • Fume Hood: All work involving this compound should be performed in a certified chemical fume hood to contain vapors and prevent inhalation.[7]

  • Ventilation: Ensure adequate general laboratory ventilation. Do not work with this compound in poorly ventilated areas like cold rooms, which often have recirculated air.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and replace them immediately if contaminated or damaged.[6][8]

  • Body Protection: A lab coat must be worn. Ensure shoes are closed-toe and cover the entire foot.[6]

G Figure 1: PPE and Engineering Controls Workflow cluster_prep Pre-Experiment Setup cluster_handling Chemical Handling A Verify Fume Hood is Operational B Don Lab Coat & Closed-Toe Shoes A->B C Wear Chemical Safety Goggles B->C D Inspect and Don Nitrile Gloves C->D E Perform all manipulations inside the fume hood D->E Proceed to Experiment

Figure 1: PPE and Engineering Controls Workflow

Safe Handling, Storage, and Disposal Protocols

Handling:

  • Preparation: Before handling, review all procedures and ensure safety equipment is accessible.[7]

  • Aliquotting: When weighing or preparing solutions, perform the task inside a fume hood on a disposable work surface like bench paper.[8]

  • Odor Control: Due to the thiol group, consider using a bleach trap to neutralize vapors exhausted from the fume hood or experimental apparatus.[2]

  • Cannula/Syringe Use: If transferring solutions via syringe or cannula, inspect the equipment for leaks or blockages before use.[9] Be mindful that improper technique can lead to chemical sprays.[9]

Storage:

  • Store the compound in a tightly sealed container to prevent the release of odorous vapors.[2]

  • Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and hazard information.

Spill Management:

  • Small Spills: Alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, spill pads).[2] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:

  • Dispose of all waste, including empty containers and contaminated disposables, as hazardous chemical waste in accordance with institutional, local, and national regulations.[3]

  • Contaminated glassware should be decontaminated before washing. This can be done by rinsing with a bleach solution within a fume hood to oxidize the thiol.[2]

G Figure 2: Spill and Waste Management Logic start Incident Occurs (Spill or Waste Generation) is_spill Is it a spill? start->is_spill waste_gen Waste Generated (e.g., used gloves, glassware) is_spill->waste_gen No spill_size Is spill large or unmanageable? is_spill->spill_size Yes decon Decontaminate with Bleach Solution in Fume Hood waste_gen->decon dispose_hw Package, Label, and Dispose as Hazardous Waste via EHS decon->dispose_hw evacuate Evacuate Area & Call EHS spill_size->evacuate Yes small_spill Contain with Absorbent Material spill_size->small_spill No small_spill->dispose_hw

Figure 2: Spill and Waste Management Logic

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet (or this guide, in its absence) available for medical personnel.

References

A Technical Guide to N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol: A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This molecule is a valuable tool in bioconjugation, particularly for the development of complex therapeutic and diagnostic agents such as antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal thiol group and two alkyne functionalities, allows for the orthogonal conjugation of multiple molecular entities, enabling the creation of precisely engineered biomolecules.

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers, typically for research purposes. The quantitative data available from these suppliers is summarized below.

SupplierCatalog NumberMolecular Weight ( g/mol )Purity
Creative BiolabsADC-L-1052445.57>95%[1]
MCE (MedChemExpress)-445.57-
DC ChemicalsDC40825445.57-
PsaitongN10485445.57-[2]

Note: Purity specifications may vary between batches and suppliers. It is recommended to request a certificate of analysis for specific lot information.

Core Functionalities and Applications

This linker possesses three reactive sites, enabling a modular and flexible approach to constructing complex bioconjugates.[3] The thiol group allows for selective conjugation to molecules containing thiol-reactive functionalities, such as maleimides, which are often introduced into antibodies or other proteins. The two alkyne groups provide handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for attaching molecules bearing azide (B81097) groups, such as small molecule drugs, imaging agents, or other targeting ligands.[4][5]

The PEG spacers incorporated into the linker structure enhance water solubility and can reduce the immunogenicity of the final conjugate.[6][7] The primary application of such trifunctional linkers is in the field of antibody-drug conjugates (ADCs), where they can be used to attach two drug molecules to a single linker, which is then conjugated to an antibody. This can increase the drug-to-antibody ratio (DAR) in a controlled manner.[7][8]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature. However, the following are generalized protocols for the key conjugation reactions involving its functional groups. Optimization will be required for specific applications.

Thiol-Maleimide Conjugation Protocol (Antibody Conjugation)

This protocol describes the conjugation of the thiol group of the linker to a maleimide-activated antibody.

Materials:

  • Antibody with an accessible maleimide (B117702) group

  • This compound

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional, for antibody disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-ethylmaleimide or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Antibody Preparation: If necessary, reduce a controlled number of interchain disulfide bonds on the antibody using a reducing agent like TCEP. This will generate free thiol groups for subsequent maleimide conjugation. Purify the antibody to remove the reducing agent.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add the linker stock solution to the maleimide-activated antibody solution in conjugation buffer. A typical molar excess of the linker is 5-20 fold over the antibody.

  • Incubation: Gently mix the reaction and incubate at 4°C for 12-16 hours or at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.

  • Quenching: Quench any unreacted maleimide groups on the antibody by adding an excess of a quenching reagent.

  • Purification: Purify the resulting antibody-linker conjugate using SEC or dialysis to remove excess linker and other small molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol (Drug Conjugation)

This protocol outlines the conjugation of an azide-containing molecule (e.g., a cytotoxic drug) to the alkyne groups of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate with terminal alkynes

  • Azide-functionalized molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer: PBS, pH 7.0-7.5

  • Purification system: SEC or dialysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper-stabilizing ligand in water or a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the antibody-linker conjugate and the azide-functionalized molecule in the reaction buffer.

    • Add the copper-stabilizing ligand to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification: Purify the final antibody-drug conjugate using SEC or dialysis to remove unreacted drug, copper, and other reagents.

Visualizations

Logical Relationship of Functional Groups

The following diagram illustrates the orthogonal functionalities of the this compound linker.

G cluster_linker This compound cluster_reactants Reactants linker Thiol (-SH) Central Scaffold Alkyne (-C≡CH) Alkyne (-C≡CH) antibody Antibody-Maleimide antibody->linker:thiol Thiol-Maleimide Conjugation drug1 Azide-Drug 1 drug1->linker:alkyne1 CuAAC Click Chemistry drug2 Azide-Drug 2 drug2->linker:alkyne2 CuAAC Click Chemistry

Orthogonal reactivity of the trifunctional linker.
Experimental Workflow for ADC Synthesis

This diagram outlines the sequential steps for synthesizing an antibody-drug conjugate using the trifunctional linker.

G start Start: Maleimide-activated Antibody & Linker step1 Step 1: Thiol-Maleimide Conjugation (Linker Attachment to Antibody) start->step1 step2 Purification 1 (Remove excess linker) step1->step2 step3 Step 2: CuAAC Click Chemistry (Drug Attachment to Linker) step2->step3 step4 Purification 2 (Remove excess drug & catalyst) step3->step4 end_node Final Product: Antibody-Drug Conjugate step4->end_node

Workflow for ADC synthesis.
Potential Signaling Pathway Modulation

While there is no direct evidence of this specific linker modulating signaling pathways, its application in ADCs is designed to impact signaling pathways within target cells, typically cancer cells. For instance, if the conjugated drug is a microtubule inhibitor, the ADC would be designed to internalize and disrupt signaling pathways related to cell division and apoptosis.

G ADC Antibody-Drug Conjugate (Targeting a cell surface receptor) receptor Cell Surface Receptor ADC->receptor Binding internalization Internalization receptor->internalization lysosome Lysosomal Trafficking & Drug Release internalization->lysosome drug Released Drug lysosome->drug target Intracellular Target (e.g., Microtubules, DNA) drug->target pathway Disruption of Signaling Pathways (e.g., Cell Cycle, Apoptosis) target->pathway apoptosis Cell Death pathway->apoptosis

Conceptual pathway of ADC-mediated cell killing.

References

synthesis pathway for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for the novel heterobifunctional linker, this compound. This molecule is of significant interest in bioconjugation and drug delivery, featuring two terminal alkyne groups for "click" chemistry applications and a terminal thiol group for conjugation to cysteine residues or maleimide-containing molecules. The synthesis is designed as a convergent process, divided into the preparation of two key intermediates followed by their coupling and final deprotection.

Overview of the Synthetic Strategy

The synthesis of this compound is approached in three main stages:

  • Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine. This intermediate provides the core structure with two PEG2-alkyne arms.

  • Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol. This intermediate constitutes the amido-PEG2-thiol arm with a protected thiol group.

  • Coupling and Deprotection. The two intermediates are coupled via an amide bond, followed by the removal of the thiol protecting group to yield the final product.

Experimental Protocols

Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

Step 1a: Synthesis of 1-(2-(2-hydroxyethoxy)ethoxy)prop-2-yne (HO-PEG2-alkyne)

  • To a solution of diethylene glycol (5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford HO-PEG2-alkyne.

Step 1b: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl tosylate (TsO-PEG2-alkyne)

  • Dissolve HO-PEG2-alkyne (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C.

  • Add triethylamine (B128534) (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield TsO-PEG2-alkyne, which can be used in the next step without further purification.

Step 1c: Synthesis of N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

  • Dissolve diethanolamine (B148213) (1 equivalent) and TsO-PEG2-alkyne (2.2 equivalents) in anhydrous acetonitrile.

  • Add potassium carbonate (3 equivalents) to the mixture.

  • Heat the reaction to 80 °C and stir overnight under an argon atmosphere.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol

Step 2a: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethanol

  • To a solution of 2-(2-aminoethoxy)ethanol (B1664899) (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3 equivalents).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) dissolved in dioxane.

  • Stir the reaction at room temperature overnight.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected amino alcohol.

Step 2b: Synthesis of tert-butyl (2-(2-(tritylthio)ethoxy)ethyl)carbamate

  • Dissolve the product from Step 2a (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water and brine, then dry over anhydrous sodium sulfate.

  • In a separate flask, dissolve triphenylmethanethiol (B167021) (1.2 equivalents) in anhydrous DMF and add sodium hydride (1.2 equivalents) at 0 °C. Stir for 30 minutes.

  • Add the mesylated intermediate dissolved in DMF to the triphenylmethanethiolate solution.

  • Stir the reaction at room temperature overnight.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the S-trityl protected compound.

Step 2c: Synthesis of 2-(2-(tritylthio)ethoxy)ethan-1-amine

  • Dissolve the product from Step 2b in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine salt is used directly in the next step.

Step 2d: Synthesis of Intermediate 2

  • Dissolve the amine salt from Step 2c (1 equivalent) and succinic anhydride (B1165640) (1.1 equivalents) in anhydrous DCM containing triethylamine (2.5 equivalents).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 2.

Coupling and Final Deprotection

Step 3a: Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-S-Trityl-thiol

  • Dissolve Intermediate 1 (1 equivalent), Intermediate 2 (1.1 equivalents), N-hydroxysuccinimide (NHS, 1.2 equivalents), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) in anhydrous DCM.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3b: Synthesis of this compound

  • Dissolve the S-trityl protected product from Step 3a in DCM.

  • Add triisopropylsilane (B1312306) (TIS, 5 equivalents) as a scavenger.

  • Add trifluoroacetic acid (TFA, 50% v/v) and stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )
N,N-Bis(PEG2-alkyne)amineIntermediate 1C16H27NO4297.39
S-Trityl-amido-PEG2-carboxylic acidIntermediate 2C29H33NO4S491.65
This compoundFinal ProductC20H34N2O5S430.56

Table 2: Hypothetical Yields for the Synthetic Steps

StepReactionTypical Yield (%)
1a-cSynthesis of Intermediate 140-50
2a-dSynthesis of Intermediate 235-45
3aCoupling of Intermediate 1 and 260-70
3bFinal Deprotection85-95

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_int2 Synthesis of Intermediate 2 Diethanolamine Diethanolamine Int1 Intermediate 1 N,N-Bis(PEG2-alkyne)amine Diethanolamine->Int1 TsO_PEG2_alkyne TsO-PEG2-alkyne TsO_PEG2_alkyne->Int1 Aminoethoxyethanol 2-(2-Aminoethoxy)ethanol Boc_Amino_Alcohol Boc-Amino-Alcohol Aminoethoxyethanol->Boc_Amino_Alcohol Boc Protection Boc2O (Boc)2O Boc2O->Boc_Amino_Alcohol Trityl_Thiol Trityl Thiol S_Trityl_Boc S-Trityl-Boc-Amine Trityl_Thiol->S_Trityl_Boc Succinic_Anhydride Succinic Anhydride Int2 Intermediate 2 S-Trityl-Amido-PEG2-COOH Succinic_Anhydride->Int2 Protected_Final S-Trityl Protected Final Product Int1->Protected_Final EDC/NHS Coupling Boc_Amino_Alcohol->S_Trityl_Boc Mesylation & S-Tritylation S_Trityl_Amine S-Trityl-Amine S_Trityl_Boc->S_Trityl_Amine Boc Deprotection S_Trityl_Amine->Int2 Amidation Int2->Protected_Final Final_Product Final Product This compound Protected_Final->Final_Product TFA/TIS Deprotection

Caption: Convergent .

Methodological & Application

Application Note & Protocol: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a heterotrifunctional linker designed for advanced bioconjugation applications in drug development, diagnostics, and materials science. This molecule features a central scaffold from which three polyethylene (B3416737) glycol (PEG) arms radiate. Two arms are terminated with alkyne groups, enabling dual modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne "click" chemistry. The third arm is terminated with a thiol group, which allows for highly efficient and specific conjugation to maleimide-functionalized molecules or surfaces.

The strategic placement of these functional groups allows for a modular and sequential approach to constructing complex biomolecular architectures. For instance, a protein can be linked via the thiol group, followed by the attachment of two other molecules, such as imaging agents, targeting ligands, or drug payloads, to the alkyne moieties. This enables the precise assembly of antibody-drug conjugates (ADCs), targeted imaging probes, and functionalized nanoparticles.

Molecular Structure and Reaction Scheme

The core structure of the linker facilitates the orthogonal conjugation of different molecular entities. The thiol group readily reacts with maleimides at a physiological pH, while the alkyne groups can be specifically reacted with azides in the presence of a copper(I) catalyst.

N N node_Amido_thiol C=O N->node_Amido_thiol Amide node_PEG2_alkyne1 PEG2 N->node_PEG2_alkyne1 node_PEG2_alkyne2 PEG2 N->node_PEG2_alkyne2 node_S S node_H H node_S->node_H node_PEG2_thiol PEG2 node_PEG2_thiol->node_S node_Amido_thiol->node_PEG2_thiol node_alkyne1 C≡CH node_PEG2_alkyne1->node_alkyne1 node_alkyne2 C≡CH node_PEG2_alkyne2->node_alkyne2

Caption: Structure of this compound.

Protocols

This section details a sequential conjugation strategy: first, the conjugation of the thiol group to a maleimide-activated protein, followed by the click chemistry reaction of the alkyne groups with an azide-functionalized molecule (e.g., a fluorescent dye).

This protocol describes the conjugation of the linker to a maleimide-activated protein.

Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_linker Dissolve Linker in DMSO combine Combine Linker and Protein Solution prep_linker->combine prep_protein Prepare Maleimide-Protein in Phosphate (B84403) Buffer prep_protein->combine react Incubate at 4°C for 2-4 hours combine->react quench Quench Reaction with β-Mercaptoethanol react->quench purify Purify via Size Exclusion Chromatography (SEC) quench->purify analyze Analyze by SDS-PAGE and Mass Spectrometry purify->analyze

Caption: Workflow for Thiol-Maleimide conjugation.

Materials:

  • This compound (Linker)

  • Maleimide-activated protein (e.g., Antibody)

  • Phosphate Buffer (100 mM, pH 7.2) with 150 mM NaCl and 10 mM EDTA

  • Anhydrous Dimethylsulfoxide (DMSO)

  • β-Mercaptoethanol (BME) or N-ethylmaleimide for quenching

  • Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation : Prepare the maleimide-activated protein in the phosphate buffer at a concentration of 2-5 mg/mL.

  • Linker Preparation : Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction : Add a 10 to 20-fold molar excess of the linker solution to the protein solution. Mix gently by inversion.

  • Incubation : Incubate the reaction mixture for 2 to 4 hours at 4°C with gentle shaking.

  • Quenching : Quench the reaction by adding a final concentration of 1 mM β-Mercaptoethanol to cap any unreacted maleimide (B117702) groups. Incubate for 15 minutes at 4°C.

  • Purification : Remove the excess linker and other small molecules by SEC using a pre-equilibrated desalting column. Elute with the phosphate buffer.

  • Characterization : Analyze the purified protein-linker conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the linker-to-protein ratio.

This protocol describes the "clicking" of an azide-functionalized molecule onto the alkyne arms of the protein-linker conjugate.

Workflow:

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis prep_conjugate Prepare Protein-Linker Conjugate combine Combine Conjugate and Azide-Payload prep_conjugate->combine prep_azide Prepare Azide-Payload (e.g., Dye, Drug) prep_azide->combine prep_catalyst Prepare Catalyst Mix: CuSO₄, Ligand, Ascorbate (B8700270) add_catalyst Add Catalyst Mix to Initiate Reaction combine->add_catalyst react Incubate at RT for 1-2 hours add_catalyst->react purify Purify via SEC or Dialysis react->purify analyze Analyze by UV-Vis, SDS-PAGE, and MS purify->analyze

Caption: Workflow for CuAAC "Click" Reaction.

Materials:

  • Alkyne-functionalized protein conjugate (from Protocol 1)

  • Azide-functionalized molecule (Payload)

  • Copper(II) Sulfate (CuSO₄) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in DMSO)

  • Sodium Ascorbate solution (1 M in water, freshly prepared)

  • Phosphate Buffer (as above)

Procedure:

  • Prepare Reactants : In a microcentrifuge tube, combine the alkyne-functionalized protein conjugate (final concentration ~1 mg/mL) and a 10-fold molar excess of the azide-payload.

  • Prepare Catalyst Premix : In a separate tube, prepare the catalyst premix. Add CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). This chelates the copper and improves efficiency.

  • Initiate Reaction : Add the catalyst premix to the protein-azide mixture. Immediately after, add the freshly prepared sodium ascorbate to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state. The final copper concentration should be around 1 mM.

  • Incubation : Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by LC-MS if applicable.

  • Purification : Purify the final tripartite conjugate using SEC or dialysis to remove the catalyst, excess payload, and other reagents.

  • Characterization : Confirm the final conjugate structure and purity using UV-Vis spectroscopy (if the payload is a dye), SDS-PAGE, and mass spectrometry.

Quantitative Data Summary

The following tables provide expected outcomes for the described protocols. These values are representative and may vary based on the specific protein and payload used.

Table 1: Thiol-Maleimide Conjugation Efficiency

Parameter Value Method of Analysis
Linker-to-Protein Ratio 1.8 - 2.5 Mass Spectrometry
Protein Recovery > 85% BCA Assay / UV-Vis
Conjugation Yield > 90% Densitometry on SDS-PAGE

| Purity | > 95% | SEC-HPLC |

Table 2: CuAAC Reaction Efficiency

Parameter Value Method of Analysis
Payload-to-Linker Ratio 1.5 - 1.9 (out of 2) UV-Vis / Mass Spectrometry
Overall Yield > 75% UV-Vis / Protein Assay
Final Conjugate Purity > 95% SEC-HPLC

| Residual Copper | < 1 ppm | Inductively Coupled Plasma MS |

Troubleshooting and Considerations

  • Low Thiol Conjugation Efficiency : Ensure the maleimide-activated protein is freshly prepared and has not been exposed to thiol-containing buffers. Check the pH of the reaction buffer; it should be between 6.8 and 7.5 for optimal maleimide reactivity and stability.

  • Protein Aggregation : During the CuAAC reaction, the copper catalyst can sometimes cause protein aggregation. Using a copper-chelating ligand like THPTA is critical to minimize this. Work with dilute protein concentrations if aggregation persists.

  • Alternative Click Chemistry : For applications involving live cells or copper-sensitive proteins, a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be used. This involves replacing the terminal alkyne on the linker with a strained alkyne (e.g., DBCO) and does not require a copper catalyst.

  • Linker Stoichiometry : The molar excess of the linker and payload should be optimized for each specific protein to achieve the desired degree of labeling while minimizing side reactions and purification challenges.

Application Notes and Protocols for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a versatile heterobifunctional linker, in click chemistry applications. This linker possesses two terminal alkyne groups for conjugation to azide-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a terminal thiol group for attachment to various substrates, such as maleimide-functionalized proteins or gold surfaces.

A critical consideration when working with this linker is the potential for intramolecular and intermolecular side reactions involving the nucleophilic thiol group and the alkyne moieties, particularly under SPAAC conditions with highly reactive strained alkynes.[1][2] These notes offer strategies to mitigate these side reactions and achieve selective and efficient conjugations.

Key Features of this compound:

  • Dual Alkyne Functionality: Allows for the attachment of two azide-containing molecules, enabling the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of two per linker.

  • Terminal Thiol Group: Provides a versatile anchor point for conjugation to thiol-reactive groups like maleimides or for direct attachment to surfaces like gold.[3][4]

  • PEG Spacers: The polyethylene (B3416737) glycol (PEG) chains enhance solubility in aqueous buffers and reduce steric hindrance, improving reaction efficiency and the biocompatibility of the final conjugate.[1][5]

Data Presentation: Comparison of Click Chemistry Conditions

The choice between CuAAC and SPAAC for conjugating molecules to the alkyne groups of this compound depends on the specific application, particularly the sensitivity of the biomolecules to copper. The following tables provide a summary of typical reaction parameters and expected outcomes for each method.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) (typically from CuSO₄ + reducing agent)[6]None required[7]
Alkyne Reactant Terminal Alkyne (on the linker)Strained Cyclooctyne (e.g., DBCO, BCN on the azide-molecule)[8]
Typical Reaction Time Minutes to a few hours[9]Several hours to overnight[8]
Biocompatibility Limited by copper cytotoxicity[10]Excellent for in vivo and live cell applications[7]
Thiol Reactivity Potential for thiotriazole byproduct formation[11][12]Potential for thiol-yne addition side reaction[1][2]
Regioselectivity Exclusively 1,4-disubstituted triazole[8]Mixture of 1,4- and 1,5-disubstituted triazoles[8]

Table 2: Quantitative Comparison of Click Chemistry Reactions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 1-100 M⁻¹s⁻¹[13]0.01 - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[14]
Typical Reactant Concentration >10 µM>50 µM (to achieve reasonable reaction times)
Expected Yield (with thiol protection) > 90%[9]> 85%
Yield (without thiol protection) Variable, depends on substrate and conditionsLower due to potential thiol-yne side reactions[1][2]

Experimental Protocols

Protocol 1: Thiol Protection using Iodoacetamide (B48618) (IAM)

To prevent side reactions, it is highly recommended to protect the thiol group of the linker before performing the click reaction, especially for SPAAC.[2]

Materials:

  • This compound

  • Iodoacetamide (IAM)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)[15]

  • Anhydrous, amine-free DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the Linker: Prepare a stock solution of this compound in DMSO or DMF.

  • Prepare IAM Solution: Immediately before use, prepare a fresh stock solution of iodoacetamide in water or buffer. Protect the solution from light.[16]

  • Reaction Setup: In a reaction tube, add the linker solution to the reaction buffer.

  • Alkylation: Add a 10-fold molar excess of the iodoacetamide solution to the linker solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[16]

  • Purification: Remove excess iodoacetamide using a desalting column equilibrated with the desired buffer for the subsequent click reaction. The thiol-protected linker is now ready for use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the thiol-protected N,N-Bis(PEG2-alkyne)-N-amido-PEG2-alkyne linker.

Materials:

  • Thiol-protected N,N-Bis(PEG2-alkyne)-N-amido-PEG2-alkyne

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Reagents: Prepare stock solutions of the thiol-protected linker, azide-molecule, CuSO₄, sodium ascorbate, and ligand in appropriate solvents.

  • Reaction Mixture: In a reaction tube, combine the thiol-protected linker and the azide-molecule (typically a 1:2.2 molar ratio of linker to azide (B81097) to react with both alkynes).

  • Add Ligand and Copper: Add the copper-chelating ligand, followed by the CuSO₄ solution.

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification: Purify the conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO or BCN)-functionalized azide molecule to the thiol-protected linker.

Materials:

  • Thiol-protected N,N-Bis(PEG2-alkyne)-N-amido-PEG2-alkyne

  • Strained alkyne-functionalized azide molecule (e.g., DBCO-azide or BCN-azide)

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Reagents: Dissolve the thiol-protected linker and the strained alkyne-azide in a compatible solvent (e.g., DMSO).

  • Reaction Setup: In a reaction tube, combine the thiol-protected linker and the strained alkyne-azide in the reaction buffer. A 2- to 10-fold molar excess of the strained alkyne reagent relative to the linker is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.[17]

  • Purification: Purify the conjugate using standard methods like chromatography or dialysis to remove unreacted starting materials.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_adc cluster_linker_prep Linker Preparation cluster_antibody_prep Antibody Preparation cluster_click_reaction Click Chemistry Conjugation Linker N,N-Bis(PEG2-alkyne) -N-amido-PEG2-thiol ProtectedLinker Thiol-Protected Linker Linker->ProtectedLinker Alkylation IAM Iodoacetamide (IAM) IAM->ProtectedLinker ADC Antibody-Drug Conjugate (ADC) ProtectedLinker->ADC CuAAC or SPAAC Antibody Antibody (mAb) AntibodyDrug Antibody-Drug (Maleimide Conjugate) Antibody->AntibodyDrug Thiol-Maleimide Coupling MaleimideDrug Maleimide-Drug MaleimideDrug->AntibodyDrug AntibodyDrug->ADC AzidePayload Azide-Payload AzidePayload->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

surface_functionalization_workflow cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Attachment cluster_biomolecule_immobilization Biomolecule Immobilization GoldSurface Gold Surface FunctionalizedSurface Alkyne-Functionalized Surface GoldSurface->FunctionalizedSurface Thiol-Gold Binding Linker N,N-Bis(PEG2-alkyne) -N-amido-PEG2-thiol Linker->FunctionalizedSurface ImmobilizedBiomolecule Immobilized Biomolecule on Surface FunctionalizedSurface->ImmobilizedBiomolecule CuAAC or SPAAC AzideBiomolecule Azide-Biomolecule AzideBiomolecule->ImmobilizedBiomolecule

Caption: Workflow for Gold Surface Functionalization.

decision_tree Start Start: Choose Click Chemistry Method Biocompatibility Is the system sensitive to copper? Start->Biocompatibility SPAAC Use SPAAC Biocompatibility->SPAAC Yes CuAAC Use CuAAC Biocompatibility->CuAAC No ThiolProtection Thiol protection with IAM is highly recommended SPAAC->ThiolProtection ThiolConsideration Consider potential for thiotriazole formation CuAAC->ThiolConsideration

Caption: Decision Tree for Method Selection.

References

Application Notes and Protocols for Thiol-Maleimide Reaction with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This "click chemistry" reaction proceeds via a Michael addition mechanism, where a thiol group nucleophilically attacks the electron-deficient double bond of a maleimide (B117702) ring, forming a stable thioether bond.[1][3] This robust covalent linkage is central to numerous applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and the functionalization of surfaces.[2][]

These application notes provide a detailed guide for utilizing the thiol-maleimide reaction with a specific, multifunctional linker: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol . This heterobifunctional reagent possesses a terminal thiol group for conjugation to maleimide-activated molecules and two alkyne groups for subsequent "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[7]

Reaction Mechanism and Key Parameters

The fundamental reaction involves the addition of the thiol group from this compound to a maleimide-functionalized molecule. The success of this conjugation is highly dependent on several key experimental parameters that must be carefully controlled to ensure high yield and specificity.

dot

Caption: Thiol-Maleimide Reaction Mechanism.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][8] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing side reactions with primary amines (e.g., lysine (B10760008) residues).[1][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][9]

  • Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[9]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with amines becomes more competitive, leading to a loss of selectivity.[8][9]

Temperature and Reaction Time

The reaction is typically performed at room temperature (20-25°C) or at 4°C.[9] Reactions at room temperature are faster, often proceeding to completion within 30 minutes to 2 hours.[9] For sensitive biomolecules, performing the reaction at 4°C for a longer duration (overnight, 8-16 hours) is recommended to minimize potential degradation.[9][10]

Buffers and Solvents

Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH between 7.0 and 7.5 are commonly used.[11][12] It is crucial to use buffers that do not contain extraneous thiols, such as dithiothreitol (B142953) (DTT).[13] Buffers should be degassed by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to prevent oxidation of the thiol group.[11][12] For maleimide-containing reagents with poor aqueous solubility, the use of an organic co-solvent like DMSO or DMF is often necessary.[11][14] When adding a reagent dissolved in an organic solvent to an aqueous protein solution, the final concentration of the organic solvent should ideally not exceed 10%.[8]

Molar Ratio of Reactants

To drive the reaction to completion, a molar excess of the maleimide-containing molecule is generally used.[9] A starting point of a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is recommended.[9][10]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[1][8]
Temperature 4°C or 20-25°C4°C for sensitive molecules (longer reaction time); room temperature for faster kinetics.[9]
Reaction Time 30 min - 2 hours (at 20-25°C) or 8-16 hours (at 4°C)Dependent on temperature and reactants.[9]
Buffers PBS, Tris, HEPES (10-100 mM)Must be free of thiols.[13] Degassing is recommended.[11]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of maleimide drives the reaction.[9][10]

Experimental Protocols

Materials
  • This compound

  • Maleimide-functionalized molecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in reaction buffer

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating the thiol-containing linker to a protein that has been functionalized with maleimide groups.

  • Preparation of the Maleimide-Activated Protein:

    • Dissolve the maleimide-activated protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[11][12]

  • Preparation of the Thiol Linker Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the thiol linker stock solution to the protein solution.[9][10] Add the linker solution dropwise while gently stirring or vortexing.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[10]

  • Quenching the Reaction:

    • To consume any unreacted maleimide groups, add a quenching solution (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of 1-10 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess thiol linker and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.[12]

  • Characterization and Storage:

    • Characterize the conjugate using techniques such as mass spectrometry to confirm successful conjugation and determine the degree of labeling.

    • For short-term storage, keep the purified conjugate at 2-8°C for up to one week.[10] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C or below.[10]

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product A Prepare Maleimide-Activated Protein Solution C Mix Protein and Thiol Linker A->C B Prepare Thiol Linker Stock Solution B->C D Incubate (RT or 4°C) C->D E Quench Reaction D->E F Purify Conjugate (e.g., SEC, HPLC) E->F G Characterize and Store Conjugate F->G

Caption: Experimental Workflow for Conjugation.

Protocol 2: Reduction of Disulfide Bonds and Subsequent Conjugation

For proteins where the target thiol is in a disulfide bond (e.g., cysteine residues forming a cystine), a reduction step is necessary prior to conjugation.

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[11][12]

  • Reduction of Disulfide Bonds:

    • Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][11] TCEP is preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

    • Incubate at room temperature for 20-30 minutes.[10][11]

  • Conjugation:

    • Proceed with the conjugation reaction as described in Protocol 1, starting from step 2 (Preparation of the Thiol Linker Solution). The maleimide-containing reagent is added directly to the reduced protein solution.

Conclusion

The thiol-maleimide reaction is a highly effective and specific method for bioconjugation. By carefully controlling the reaction conditions, researchers can successfully conjugate this compound to maleimide-activated molecules, creating versatile constructs for downstream applications in drug development, diagnostics, and fundamental research. The protocols provided herein offer a robust starting point for these conjugations.

References

Application Notes and Protocols for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker molecule, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a novel, heterobifunctional linker designed to offer enhanced versatility in ADC development.

This linker features a terminal thiol group for site-specific conjugation to antibodies, typically at engineered cysteine residues or reduced interchain disulfides. Its key characteristic is the presence of two terminal alkyne groups, which allows for the attachment of up to two azide-modified drug molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The integrated polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the linker, which can improve the solubility and stability of the final ADC, potentially reducing aggregation and improving pharmacokinetic properties.[1][2] The use of PEG linkers may also allow for higher drug loading on the ADC.[2]

These application notes provide an overview of the utility of this compound in ADC development, along with detailed protocols for conjugation and characterization.

Data Presentation

The following tables present representative quantitative data for an ADC constructed using a dual-alkyne PEG linker. These values are illustrative and will vary depending on the specific antibody, drug payload, and experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)~3.8DAR0: <5%, DAR2: ~15%, DAR4: ~80%
Reversed-Phase Liquid Chromatography (RP-LC)~3.9Consistent with HIC
Mass Spectrometry (Intact ADC)Confirms DAR distribution and averageProvides mass confirmation of conjugated species

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Non-Targeting Control ADC IC50 (nM)Free Drug IC50 (nM)
BT-474High0.5 - 5>10000.1 - 1
SK-BR-3High1 - 10>10000.1 - 1
MDA-MB-231Low/Negative>1000>10000.1 - 1

Table 3: Representative In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Tumor Regression
Vehicle Control-00/10
Non-Targeting Control ADC3<100/10
ADC with Dual-Alkyne Linker1>904/10
ADC with Dual-Alkyne Linker3>958/10

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of the this compound linker to a monoclonal antibody via a maleimide (B117702) intermediate.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized payload

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.2

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS, pH 7.2, using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the maleimide-functionalized payload and a molar equivalent of this compound in DMSO to a stock concentration of 10 mM.

    • Incubate the mixture at room temperature for 1 hour to form the linker-payload construct.

  • Conjugation:

    • Immediately add a 10- to 20-fold molar excess of the linker-payload solution to the reduced antibody solution.

    • Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting antibody-linker conjugate from unreacted linker-payload by SEC.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 2: Drug-to-Linker Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to attach an azide-modified drug to the alkyne handles of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified drug in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

  • Conjugation Reaction:

    • To the antibody-linker conjugate solution, add the azide-modified drug to a final concentration of 2-10 fold molar excess over the antibody.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final ADC using an appropriate method, such as SEC or tangential flow filtration, to remove excess drug and catalyst components.

Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination by HIC

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species × DAR value) / Σ(Total Peak Area)

Visualizations

ADC_Conjugation_Workflow cluster_Ab Antibody Preparation cluster_LinkerPayload Linker-Payload Synthesis cluster_Conjugation1 Thiol-Maleimide Conjugation cluster_Conjugation2 Click Chemistry (CuAAC) cluster_Purification Purification & Characterization Ab Monoclonal Antibody ReducedAb Reduced Antibody (Free Thiols) Ab->ReducedAb TCEP Reduction AbLinker Antibody-Linker Conjugate ReducedAb->AbLinker Linker N,N-Bis(PEG2-alkyne) -N-amido-PEG2-thiol LinkerPayload Linker-Payload Construct Linker->LinkerPayload Payload Maleimide-Payload Payload->LinkerPayload LinkerPayload->AbLinker FinalADC Final ADC AbLinker->FinalADC AzideDrug Azide-Modified Drug AzideDrug->FinalADC CuSO4, THPTA, Na-Ascorbate PurifiedADC Purified ADC FinalADC->PurifiedADC SEC DAR_Analysis DAR Analysis PurifiedADC->DAR_Analysis HIC, MS, etc.

Caption: Workflow for ADC synthesis using the dual-alkyne thiol linker.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., anti-HER2-MMAE) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Free_MMAE Free MMAE Lysosome->Free_MMAE Linker Cleavage Tubulin Tubulin Dimers Free_MMAE->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload (MMAE).

References

Application Notes and Protocols for Dual-Payload Antibody-Drug Conjugates using N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. By combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload, ADCs enable the selective delivery of chemotherapy to tumor cells, thereby enhancing efficacy and reducing systemic toxicity.[1][2][3] However, challenges such as drug resistance and tumor heterogeneity can limit the effectiveness of traditional single-payload ADCs.[4][5]

Dual-payload ADCs represent a promising next-generation strategy to overcome these limitations. By incorporating two distinct cytotoxic agents with different mechanisms of action onto a single antibody, dual-payload ADCs can offer synergistic anti-tumor activity, combat drug resistance, and broaden the therapeutic window.[4][5][6][7]

This document provides detailed application notes and protocols for the use of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol , a novel heterobifunctional linker, in the development of dual-payload ADCs. This linker features a terminal thiol group for site-specific conjugation to an antibody and two alkyne moieties for the subsequent attachment of two distinct, azide-modified payloads via click chemistry.

Linker Technology: this compound

The this compound linker is designed to facilitate the creation of homogeneous and stable dual-payload ADCs.

  • Thiol-Reactive Group: The terminal thiol group allows for covalent attachment to the antibody. This can be achieved through conjugation to engineered cysteine residues or by the reduction of interchain disulfide bonds in the antibody's hinge region, enabling a degree of site-specificity and control over the drug-to-antibody ratio (DAR).

  • Dual Alkyne Functionality: The two terminal alkyne groups serve as handles for the attachment of azide-modified payloads using highly efficient and bioorthogonal click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8]

  • PEG Spacers: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and stability of the linker and the final ADC construct, potentially improving its pharmacokinetic properties.

Mechanism of Action of Common Payloads: MMAF and SN-38

A common strategy for dual-payload ADCs is to combine cytotoxic agents with complementary mechanisms of action. A prime example is the combination of Monomethyl Auristatin F (MMAF) and SN-38.

  • Monomethyl Auristatin F (MMAF): MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]

  • SN-38: SN-38 is the active metabolite of irinotecan (B1672180) and functions as a topoisomerase I inhibitor.[11] By stabilizing the topoisomerase I-DNA cleavage complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication, S-phase cell cycle arrest, and ultimately, apoptosis.[12][]

The combination of these two payloads targets distinct cellular processes, which can lead to synergistic cell killing and a reduced likelihood of developing resistance.

Data Presentation

Table 1: In Vitro Cytotoxicity of Single vs. Dual-Payload ADCs
Cell LineADC TargetIC50 (nM) - Single-Payload MMAFIC50 (nM) - Single-Payload SN-38IC50 (nM) - Dual-Payload MMAF+SN-38
KPL-4 (HER2+)HER20.213-0.017 - 0.029
JIMT-1 (HER2+)HER2--0.024 - 0.045
BxPC-3EGFR x cMET~10>100~1
MKN45EGFR x cMET~10>100~1
Capan-2EGFR x cMET~100>100~10

Data synthesized from preclinical studies of dual-payload ADCs. Actual values may vary based on specific antibody, linker, and conjugation methodology.[7][14]

Table 2: In Vivo Efficacy of Single vs. Dual-Payload ADCs in Xenograft Models
Xenograft ModelADC TargetTreatment GroupTumor Growth Inhibition (%)Observations
BxPC-3EGFR x cMETSingle-Payload MMAFModerate-
BxPC-3EGFR x cMETSingle-Payload SN-38Minimal-
BxPC-3EGFR x cMETDual-Payload MMAF+SN-38Superior More potent tumor growth inhibition compared to single-payload ADCs.[14][15]
HER2-heterogeneousHER2Co-administration of single-payload ADCsSignificant-
HER2-heterogeneousHER2Dual-Payload MMAE+MMAFGreater treatment effect and survival benefit Outperformed co-administration of single-drug variants.[6][16]
Table 3: Pharmacokinetic Parameters of ADCs
ADC AnalyteParameterTypical Value RangeNotes
Total AntibodyHalf-life (t1/2)DaysGenerally driven by the mAb backbone and its interaction with FcRn.
Conjugated ADCHalf-life (t1/2)Slightly shorter than total antibodyClearance can be influenced by the payload and linker.
Free Payload (e.g., MMAE)Half-life (t1/2)Minutes to hoursRapid clearance is typical for small molecule drugs.
Cmax (Total Antibody)µg/mLDose-dependent
AUC (Total Antibody)µg*h/mLDose-dependent

Pharmacokinetic profiles of dual-payload ADCs are complex and require quantification of total antibody, conjugated antibody, and free payloads.[2][14][17] The specific values are highly dependent on the antibody, payloads, linker, and host species.

Experimental Protocols

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the partial reduction of antibody interchain disulfide bonds and subsequent conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Reduction of Disulfide Bonds: a. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). b. Add a 2-5 molar excess of TCEP to the mAb solution. The exact ratio should be optimized to achieve the desired number of free thiols. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification of Reduced Antibody: a. Immediately following incubation, remove excess TCEP using a pre-equilibrated desalting column with PBS, pH 7.2. b. Collect the protein fractions containing the reduced antibody.

  • Linker Conjugation: a. Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). b. Add a 5-10 fold molar excess of the linker stock solution to the purified reduced antibody solution. The final DMSO concentration should be below 10% (v/v). c. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification of Antibody-Linker Conjugate: a. Remove excess linker by purification using a desalting column equilibrated with a suitable buffer for the subsequent click chemistry reaction (e.g., copper-free PBS). b. Concentrate the purified antibody-linker conjugate using an appropriate centrifugal filter device.

  • Characterization: Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Dual-Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two different azide-modified payloads to the antibody-alkyne conjugate.

Materials:

  • Antibody-alkyne conjugate from Protocol 1

  • Azide-modified Payload 1 (e.g., Azido-PEG-MMAF)

  • Azide-modified Payload 2 (e.g., Azido-PEG-SN-38)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO

  • Desalting columns or other suitable purification systems (e.g., tangential flow filtration)

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of azide-modified payloads in DMSO (e.g., 10 mM). b. Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Conjugation Reaction: a. In a reaction vessel, add the antibody-alkyne conjugate. b. Add the desired molar excess of Azide-Payload 1 and Azide-Payload 2. The ratio of the two payloads can be adjusted as needed. c. In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio. d. Add the CuSO4/THPTA mixture to the antibody reaction. e. Initiate the reaction by adding a fresh solution of sodium ascorbate. f. Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Dual-Payload ADC: a. Purify the ADC from excess payloads and reaction components using a desalting column or other appropriate chromatography methods. b. Buffer exchange the final ADC into a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.[1][][18][19] b. Purity and Aggregation: Assess the purity and extent of aggregation using Size Exclusion Chromatography (SEC-HPLC). c. Mass Confirmation: Confirm the identity and integrity of the ADC using mass spectrometry.[11][12]

Protocol 3: In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • Dual-payload ADC and control articles (single-payload ADCs, unconjugated mAb)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the dual-payload ADC and control articles in complete cell culture medium. b. Remove the existing medium from the cells and add the ADC dilutions. c. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment: a. Allow the plate to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability versus ADC concentration and determine the IC50 value using a non-linear regression model.

Visualizations

experimental_workflow cluster_prep Antibody & Linker Preparation cluster_conjugation Conjugation & Purification cluster_analysis Characterization mAb Monoclonal Antibody reduce Reduction (TCEP) mAb->reduce thiol_mAb Reduced mAb (Free Thiols) reduce->thiol_mAb conjugate Thiol-Maleimide Conjugation thiol_mAb->conjugate linker Thiol-PEG-Dialkyne Linker linker->conjugate alkyne_mAb Antibody-Dialkyne Conjugate conjugate->alkyne_mAb click Dual Click Chemistry (CuAAC) alkyne_mAb->click payload1 Azide-Payload 1 payload1->click payload2 Azide-Payload 2 payload2->click raw_adc Crude Dual-Payload ADC click->raw_adc purify Purification (SEC/TFF) raw_adc->purify final_adc Purified Dual-Payload ADC purify->final_adc hic HIC-HPLC (DAR) final_adc->hic sec SEC-HPLC (Aggregation) final_adc->sec ms Mass Spectrometry (Identity) final_adc->ms

Caption: Experimental workflow for dual-payload ADC synthesis.

mmaf_pathway ADC Dual-Payload ADC (MMAF) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release MMAF Free MMAF Release->MMAF Tubulin Tubulin Dimers MMAF->Tubulin binds & inhibits Microtubules Microtubule Polymerization MMAF->Microtubules inhibition Tubulin->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: MMAF signaling pathway leading to apoptosis.

sn38_pathway ADC Dual-Payload ADC (SN-38) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release SN38 Free SN-38 Release->SN38 Complex Topo I-DNA Cleavage Complex SN38->Complex stabilizes Topo1 Topoisomerase I Topo1->Complex DNA DNA DNA->Complex Replication DNA Replication Complex->Replication collision with replication fork DSB Double-Strand Breaks Replication->DSB DDR DNA Damage Response (ATR/Chk1) DSB->DDR Arrest S-Phase Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: SN-38 signaling pathway leading to apoptosis.

References

Application Notes and Protocols: Site-Specific Protein Modification with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the site-specific modification of proteins using the bifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This reagent enables a two-step conjugation strategy, allowing for the precise attachment of two molecules of interest to a target protein. The protocol is designed for researchers in academia and industry, particularly those involved in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and diagnostic agents.

The core of this methodology lies in a sequential reaction. First, the thiol group of the linker is covalently attached to a protein, typically at a cysteine residue. This is followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, where the two alkyne groups on the linker react with azide-modified molecules.[1][2] This approach offers a high degree of control over the conjugation site and stoichiometry, leading to homogenous and well-defined protein conjugates.[3][4][5][6]

Principle of the Method

The site-specific modification strategy involves two key chemical reactions:

  • Thiol-Maleimide Michael Addition: The thiol group of the linker reacts with a maleimide-activated protein. This reaction is highly selective for sulfhydryl groups of cysteine residues, forming a stable thioether bond.[7][8] For this to be site-specific, the protein of interest often needs to be engineered to have a reactive cysteine at a desired location.[3][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The two terminal alkyne groups of the linker are then available to react with azide-functionalized molecules (e.g., drugs, imaging agents, peptides) in the presence of a copper(I) catalyst.[1][9][10] This "click" reaction is highly efficient, specific, and biocompatible, proceeding readily in aqueous buffers.[1][11]

The polyethylene (B3416737) glycol (PEG) spacers in the linker enhance solubility and reduce steric hindrance, facilitating the conjugation reactions.[12][13][14]

Experimental Workflow

The overall experimental workflow for the site-specific protein modification is depicted below.

experimental_workflow cluster_step1 Step 1: Protein-Linker Conjugation cluster_step2 Step 2: Payload Attachment Protein Maleimide-Activated Protein Conjugation1 Thiol-Maleimide Reaction Protein->Conjugation1 Linker N,N-Bis(PEG2-alkyne) -N-amido-PEG2-thiol Linker->Conjugation1 Protein_Linker Protein-Linker Conjugate Conjugation1->Protein_Linker Conjugation2 CuAAC Click Chemistry Protein_Linker->Conjugation2 Payload Azide-Modified Payload (2 eq.) Payload->Conjugation2 Final_Product Final Modified Protein Conjugation2->Final_Product

Figure 1: General experimental workflow for the two-step site-specific protein modification.

Materials and Reagents

Quantitative Data Summary

The following table provides representative quantitative data for the conjugation reactions. Note that these values are illustrative and optimal conditions should be determined empirically for each specific protein and payload.

ParameterStep 1: Thiol-Maleimide ReactionStep 2: CuAAC Click Chemistry
Molar Ratio (Reagent:Protein) 10:1 to 20:1 (Linker:Protein)5:1 to 10:1 (per alkyne)
Reaction pH 6.5 - 7.54 - 11
Reaction Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 2 hours to Overnight1 to 4 hours
Typical Efficiency > 90%> 95%

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol details the first step of the conjugation process, where the thiol-containing linker is attached to a maleimide-activated protein.

1.1. Preparation of Reagents:

  • Maleimide-Activated Protein: Dissolve the maleimide-activated protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, treat with a 10-fold molar excess of a reducing agent like TCEP. Note that if DTT is used, it must be removed prior to adding the maleimide-reactive linker.[7][8]

  • Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

1.2. Conjugation Reaction:

  • To the protein solution, add the linker stock solution to achieve a 10-20 fold molar excess of the linker over the protein.[8]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Protect the reaction from light if any of the components are light-sensitive.

1.3. Purification of the Protein-Linker Conjugate:

  • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.

  • The purified protein-linker conjugate can be stored at -20°C or -80°C for future use.

Protocol 2: Click Chemistry Attachment of Azide-Modified Payload

This protocol describes the second step, where an azide-modified payload is attached to the alkyne-functionalized protein-linker conjugate.

2.1. Preparation of Reagents:

  • Protein-Linker Conjugate: Prepare the conjugate from Protocol 1 at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-Modified Payload: Prepare a 10 mM stock solution of the azide-modified payload in a compatible solvent (e.g., DMSO).

  • Copper(II) Sulfate (B86663) Solution: Prepare a 50 mM stock solution in deionized water.

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

  • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

2.2. Click Reaction:

  • In a microcentrifuge tube, combine the protein-linker conjugate and the azide-modified payload at a 5-10 fold molar excess of the payload per alkyne group on the linker.

  • Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.

  • Add the copper(II) sulfate to a final concentration of 0.5-1 mM.

  • Initiate the reaction by adding the sodium ascorbate (B8700270) to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

2.3. Purification of the Final Conjugate:

  • Purify the final protein conjugate using SEC or dialysis to remove unreacted payload and reaction components.

  • Characterize the final product by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the chemical transformations occurring during the two-step protein modification process.

logical_relationship cluster_reactants Initial Reactants cluster_intermediates Intermediate cluster_products Final Product Protein Protein-Maleimide Intermediate Protein-Linker-Bis(Alkyne) Protein->Intermediate Thiol-Maleimide Addition Linker Thiol-Linker-Bis(Alkyne) Linker->Intermediate Payload Azide-Payload Final_Product Protein-Linker-Bis(Payload) Payload->Final_Product Intermediate->Final_Product CuAAC Click Chemistry (x2)

Figure 2: Logical flow of the chemical reactions.

Applications in Drug Development

The ability to site-specifically conjugate two molecules to a protein has significant implications for drug development:

  • Antibody-Drug Conjugates (ADCs): This technology allows for the creation of homogenous ADCs with a precise drug-to-antibody ratio (DAR) of 2.[3][4] This can lead to improved pharmacokinetics, efficacy, and safety profiles compared to heterogenous conjugates.

  • Targeted Drug Delivery: Proteins can be modified to carry both a targeting ligand and a therapeutic agent, enhancing the specificity of drug delivery.

  • Multifunctional Imaging Probes: Two different imaging modalities (e.g., a fluorescent dye and a PET tracer) can be attached to a targeting protein for multi-modal imaging.

  • Fundamental Research: This method is a powerful tool for studying protein function by attaching probes, crosslinkers, or other functional molecules at specific sites.

Troubleshooting

ProblemPossible CauseSolution
Low conjugation efficiency in Step 1 Incomplete reduction of protein disulfides.Ensure complete reduction with a sufficient excess of reducing agent. If using DTT, ensure its complete removal before adding the maleimide (B117702) linker.
Hydrolysis of the maleimide group.Maintain the pH of the reaction buffer between 6.5 and 7.5.
Low conjugation efficiency in Step 2 Inactive copper catalyst.Prepare the sodium ascorbate solution fresh. Ensure all reagents are of high quality.
Precipitation of the protein.Optimize buffer conditions and protein concentration. The PEG linkers should aid in solubility.
Protein aggregation Non-specific cross-linking.Ensure purification of the protein-linker conjugate before proceeding to the click chemistry step.
Denaturation of the protein.Perform reactions at lower temperatures and ensure the buffer conditions are optimal for protein stability.

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound for advanced and site-specific protein modification.

References

Application Notes and Protocols for Nanoparticle Functionalization using N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a heterobifunctional linker designed for the surface modification and subsequent bioconjugation of nanoparticles. This linker possesses a terminal thiol group for robust anchoring to noble metal surfaces, such as gold nanoparticles (AuNPs), and two terminal alkyne groups, enabling dual functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry. The polyethylene (B3416737) glycol (PEG) spacers enhance water solubility, reduce non-specific protein binding, and improve the biocompatibility of the functionalized nanoparticles, making them suitable for a variety of biomedical applications including drug delivery, bioimaging, and diagnostics.

These application notes provide a comprehensive overview of the utility of this compound in nanoparticle functionalization and offer detailed protocols for the preparation and characterization of alkyne-modified nanoparticles, as well as their subsequent conjugation to azide-containing molecules.

Data Presentation

The successful functionalization of nanoparticles with this compound can be confirmed through various analytical techniques. The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles before and after surface modification.

Parameter Bare Gold Nanoparticles (AuNPs) AuNPs Functionalized with this compound Technique
Hydrodynamic Diameter (nm) 20.5 ± 1.235.8 ± 2.1Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35.2 ± 2.5-12.1 ± 1.8Laser Doppler Velocimetry
Surface Plasmon Resonance (SPR) Peak (nm) 520525UV-Vis Spectroscopy
Surface Coverage (molecules/nm²) N/A~2.5Fluorescence Quantification Assay

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized AuNPs with this compound. The thiol group on the linker will displace the citrate (B86180) ions on the AuNP surface, forming a stable gold-thiol bond.[1][2]

Materials:

  • Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge tubes

  • Orbital shaker

Procedure:

  • Prepare a 1 mM stock solution of this compound in nuclease-free water.

  • In a microcentrifuge tube, add 1 mL of the 20 nm AuNP solution.

  • To the AuNP solution, add the thiol linker stock solution to a final concentration of 10 µM.

  • Incubate the mixture on an orbital shaker at room temperature for 1-2 hours to allow for ligand exchange.

  • To remove excess, unreacted linker, centrifuge the solution at 12,000 x g for 20 minutes.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linkers.

  • After the final wash, resuspend the functionalized AuNPs in the desired buffer and volume for storage at 4°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol details the "clicking" of an azide-modified molecule (e.g., a fluorescent dye, peptide, or drug) onto the alkyne-functionalized AuNPs.[3][4][5]

Materials:

  • Alkyne-functionalized AuNPs (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the following stock solutions in nuclease-free water:

    • Azide-containing molecule: 10 mM

    • CuSO₄: 50 mM

    • Sodium ascorbate: 250 mM (prepare fresh)

    • THPTA: 50 mM

  • In a microcentrifuge tube, add 500 µL of the alkyne-functionalized AuNP solution.

  • Add the azide-containing molecule to the AuNP solution to a final concentration of 100 µM.

  • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the AuNP solution to a final copper concentration of 500 µM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purify the conjugated AuNPs by centrifugation at 12,000 x g for 20 minutes to remove excess reagents.

  • Wash the nanoparticle pellet with PBS three times.

  • Resuspend the final, bioconjugated AuNPs in the desired buffer for your downstream application.

Visualizations

experimental_workflow cluster_prep Preparation of Materials cluster_func Functionalization cluster_conj Bioconjugation (Click Chemistry) cluster_char Characterization au_np Citrate-Stabilized Gold Nanoparticles mix_func Mix AuNPs and Thiol Linker (Ligand Exchange) au_np->mix_func linker N,N-Bis(PEG2-alkyne)- N-amido-PEG2-thiol linker->mix_func azide_mol Azide-Containing Molecule mix_click Add Azide-Molecule, CuSO4/THPTA, and Sodium Ascorbate azide_mol->mix_click wash_func Centrifugation and Washing mix_func->wash_func alkyne_np Alkyne-Functionalized AuNPs wash_func->alkyne_np alkyne_np->mix_click dls DLS alkyne_np->dls zeta Zeta Potential alkyne_np->zeta uv_vis UV-Vis alkyne_np->uv_vis react_click Incubate for Click Reaction mix_click->react_click wash_click Purification by Centrifugation react_click->wash_click final_np Bioconjugated Nanoparticles wash_click->final_np final_np->dls final_np->zeta final_np->uv_vis fluorescence Fluorescence Assay final_np->fluorescence

Caption: Experimental workflow for nanoparticle functionalization.

logical_relationship cluster_functional_groups Key Functional Groups cluster_functions Primary Functions cluster_applications Downstream Applications linker This compound thiol Thiol (-SH) linker->thiol alkyne Alkyne (x2) linker->alkyne peg PEG Spacers linker->peg anchoring Anchoring to Nanoparticle Surface thiol->anchoring conjugation Bioconjugation via Click Chemistry alkyne->conjugation biocompatibility Enhanced Biocompatibility and Solubility peg->biocompatibility drug_delivery Drug Delivery anchoring->drug_delivery bioimaging Bioimaging anchoring->bioimaging diagnostics Diagnostics anchoring->diagnostics conjugation->drug_delivery conjugation->bioimaging conjugation->diagnostics biocompatibility->drug_delivery biocompatibility->bioimaging biocompatibility->diagnostics

Caption: Logical relationships of the linker's functional groups.

References

Application Notes and Protocols: Fluorescent Labeling with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a heterobifunctional linker designed for advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and fluorescently labeled biomolecules.[1][2] This linker possesses a unique architecture featuring a terminal thiol group and two terminal alkyne functionalities, separated by hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[1][3]

  • Thiol Group (-SH): The nucleophilic thiol group allows for specific and efficient conjugation to molecules containing thiol-reactive functionalities, such as maleimides, iodoacetamides, or vinyl sulfones, which are commonly introduced onto proteins and antibodies.[4][5] This reaction forms a stable thioether bond.

  • Dual Alkyne Groups (-C≡CH): The two alkyne groups serve as handles for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This reaction is highly specific, efficient, and biocompatible, enabling the attachment of two azide-containing molecules, such as fluorescent dyes, biotin, or drug payloads.[9][10]

  • PEG Spacers: The PEG units enhance the linker's aqueous solubility and provide spatial separation between the conjugated biomolecule and the attached labels, minimizing potential steric hindrance and preserving protein function.[3]

This application note provides detailed protocols for a two-step labeling strategy: first, conjugating the this compound linker to a maleimide-activated antibody, and second, attaching an azide-modified fluorescent dye to the linker via click chemistry.

Experimental Workflow

The overall experimental strategy involves a sequential two-step conjugation process. First, the thiol group on the linker is reacted with a maleimide-activated biomolecule (e.g., an antibody). Following purification, the dual alkyne groups on the now-conjugated linker are used to attach azide-functionalized fluorescent dyes via a copper-catalyzed click reaction.

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Click Chemistry Labeling Antibody Maleimide-Activated Antibody Conjugate1 Antibody-Linker Conjugate Antibody->Conjugate1 Thiol-Maleimide Reaction (pH 7.0-7.5) Linker This compound Linker->Conjugate1 Conjugate2 Fluorescently Labeled Antibody Conjugate1->Conjugate2 CuAAC Reaction Dye Azide-Fluorescent Dye (2 eq.) Dye->Conjugate2 Catalyst CuSO4 / THPTA Sodium Ascorbate Catalyst->Conjugate2

Figure 1. Experimental workflow for dual fluorescent labeling of a maleimide-activated antibody.

Experimental Protocols

Protocol 1: Conjugation of Linker to Maleimide-Activated Antibody

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated antibody.

Materials:

  • Maleimide-Activated Antibody (e.g., 5 mg/mL in PBS)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Antibody: If your antibody is not already maleimide-activated, it can be prepared by reacting a purified antibody with a 10- to 20-fold molar excess of a maleimide-NHS ester crosslinker, followed by purification to remove excess crosslinker. Ensure the antibody is in an amine-free buffer like PBS.

  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the maleimide-activated antibody solution.

    • Calculate the required volume of the 10 mM linker stock solution to achieve a 10- to 20-fold molar excess of linker relative to the antibody.

    • Add the calculated volume of the linker stock solution dropwise to the antibody solution while gently vortexing.[5] The final concentration of organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Purification: Remove the excess, unreacted linker from the antibody-linker conjugate using a desalting column equilibrated with Conjugation Buffer. Follow the manufacturer's instructions for the column.

  • Characterization (Optional): The successful conjugation and the Degree of Labeling (DOL) of the alkyne linker can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified fluorescent dye to the alkyne groups on the antibody-linker conjugate.[11][12]

Materials:

  • Alkyne-modified Antibody-Linker Conjugate (from Protocol 3.1)

  • Azide-modified fluorescent dye (e.g., AFDye 488 Azide)

  • Click Chemistry Buffer: 100 mM PBS, pH 7.4

  • Copper (II) Sulfate (CuSO₄) solution: 20 mM in water

  • THPTA ligand solution: 100 mM in water

  • Sodium Ascorbate solution: 300 mM in water (must be freshly prepared)

  • Desalting column or dialysis cassette for final purification

Procedure:

  • Prepare Reagent Stock Solutions:

    • Dissolve the azide-modified fluorescent dye in DMSO to create a 10 mM stock solution.

    • Prepare the CuSO₄, THPTA, and fresh Sodium Ascorbate solutions as listed above.[12]

  • Prepare Reaction Cocktail: For each 100 µL of antibody-linker conjugate solution (at ~1-5 mg/mL), prepare the click reaction cocktail in the following order in a separate tube. Note: It is critical to add the copper and the reducing agent (ascorbate) last and separately.

    • To the Antibody-Linker Conjugate: Add the azide-dye stock solution. Use a molar ratio of at least 2 moles of dye per mole of linker (i.e., a 4-fold molar excess over the antibody, assuming a linker DOL of 2).

    • Add 5 µL of the 100 mM THPTA ligand solution and vortex briefly. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects the antibody.[12]

    • Add 5 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate Reaction: Add 5 µL of the freshly prepared 300 mM Sodium Ascorbate solution to initiate the click reaction.[12] Vortex the mixture gently.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purification: Purify the fluorescently labeled antibody from excess dye and reaction components using a desalting column or by dialysis against PBS.

  • Characterization: Determine the final Degree of Labeling (DOL) of the fluorescent dye using UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its absorbance maximum.

Data Presentation

The efficiency of the two-step labeling process can be quantified by determining the Degree of Labeling (DOL) at each stage. The following table presents representative data for the labeling of a monoclonal antibody (mAb).

ParameterMethodResultInterpretation
Linker DOL MALDI-TOF MS3.8 alkynes / mAbOn average, ~2 linker molecules are attached per antibody.
Dye DOL UV-Vis Spectrophotometry3.5 dyes / mAbHigh efficiency click reaction, with most alkyne sites labeled.
Final Purity Size-Exclusion HPLC>98%The final product is highly pure with minimal aggregation.
Labeling Efficiency (Dye DOL / Linker DOL) x 100~92%Demonstrates the high efficiency of the CuAAC reaction step.

Logical Relationship of Key Reagents

The success of the labeling protocol relies on the orthogonal reactivity of the functional groups involved. The thiol on the linker selectively reacts with the maleimide (B117702) on the protein, leaving the alkynes untouched. Subsequently, the alkynes react specifically with the azide (B81097) on the fluorescent probe during the click chemistry step.

G cluster_reactants Primary Reactants cluster_reactions Orthogonal Reactions cluster_products Intermediates & Products Protein Maleimide-Protein Reaction1 Thiol-Maleimide Coupling Protein->Reaction1 Linker Thiol-Linker-Alkyne₂ Linker->Reaction1 Dye Azide-Dye Reaction2 Azide-Alkyne Click Chemistry Dye->Reaction2 Intermediate Protein-Linker-Alkyne₂ Reaction1->Intermediate FinalProduct Protein-Linker-(Dye)₂ Reaction2->FinalProduct Intermediate->Reaction2

Figure 2. Logical diagram of orthogonal reaction steps.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a click chemistry linker. This resource is intended for researchers, scientists, and drug development professionals working on bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker containing a terminal thiol group and two alkyne functionalities. The thiol group allows for conjugation to molecules with thiol-reactive groups (e.g., maleimides), while the alkyne groups are available for subsequent "click" chemistry reactions with azide-containing molecules. This linker is often used in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.

Q2: What are the most common causes of low conjugation yield with this linker?

Low conjugation yields can arise from several factors, primarily related to the reactivity and stability of the thiol group, as well as the reaction conditions. The most common issues include:

  • Oxidation of the Thiol Group: The terminal thiol is susceptible to oxidation, leading to the formation of disulfide bonds (dimerization) and rendering it unavailable for conjugation.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the efficiency of the conjugation reaction.

  • Reagent Quality and Stoichiometry: Degradation of the linker or the substrate, as well as an inappropriate molar ratio of reactants, can lead to incomplete reactions.

  • Steric Hindrance: The accessibility of the thiol group on the target molecule can be limited by its three-dimensional structure.

  • Side Reactions: The alkyne groups can potentially undergo undesired side reactions under certain conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of low conjugation yield.

Problem 1: Low or No Conjugation Detected

Initial Checks:

  • Confirm Reagent Integrity: Ensure that the this compound linker has been stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.

  • Verify Substrate Quality: Confirm the purity and concentration of your target molecule.

Systematic Troubleshooting Steps:
Potential Cause Recommended Action
Thiol Oxidation Work under an inert atmosphere: Use deoxygenated buffers and purge the reaction vessel with nitrogen or argon to minimize oxygen exposure.[1] Add a reducing agent: If the thiol-containing molecule has formed disulfide bonds, pre-treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Ensure complete removal of the reducing agent before adding the alkyne linker, as it can compete in the reaction.
Suboptimal pH Optimize reaction buffer pH: The optimal pH for thiol-alkyne reactions is typically in the range of 8.0-9.0 to facilitate the formation of the more nucleophilic thiolate anion. However, the stability of the target molecule must also be considered.
Incorrect Stoichiometry Optimize the molar ratio: A molar excess of the this compound linker (e.g., 1.5 to 5 equivalents) relative to the thiol-containing molecule can help drive the reaction to completion. The optimal ratio should be determined empirically.
Steric Hindrance Modify linker length: If steric hindrance is suspected, consider using a linker with a longer PEG chain to increase the distance between the reactive groups and the backbone of the molecules. Introduce a denaturant: For protein conjugations, a low concentration of a denaturant might improve the accessibility of a buried thiol group, but this must be done cautiously to avoid irreversible denaturation.
Low Reaction Temperature Increase reaction temperature: If the reaction is slow, a moderate increase in temperature (e.g., to 37°C) may improve the reaction rate. However, the thermal stability of the reactants must be taken into account.
Insufficient Reaction Time Extend reaction time: Monitor the reaction progress over time to determine the optimal duration. Some conjugations may require several hours to reach completion.
Problem 2: Presence of Unwanted Side Products
Potential Cause Recommended Action
Thiol-Yne Addition to Both Alkynes The reaction of a thiol with an alkyne can sometimes lead to the addition of two thiol molecules to one alkyne. While the specific linker has two alkynes, intramolecular reactions or reactions with other thiol-containing molecules could be a possibility. Control stoichiometry: Carefully controlling the molar ratio of the reactants can help minimize this.
Reaction with Other Functional Groups Buffer selection: Ensure the reaction buffer does not contain nucleophiles (e.g., Tris buffer) that could compete with the thiol. Use buffers such as phosphate (B84403) or HEPES.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a starting point for the conjugation of the thiol linker to a thiol-containing molecule. Optimization of the specific conditions is recommended for each unique application.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 8.0-9.0, deoxygenated.

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: N-ethylmaleimide (NEM) or iodoacetamide

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • If necessary, reduce any existing disulfide bonds in the target molecule by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the deoxygenated conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the this compound linker in the conjugation buffer.

    • Add the desired molar excess of the linker solution to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or until the reaction is complete. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent (e.g., NEM) to cap any unreacted thiol groups.

  • Purification:

    • Purify the conjugate from excess linker and other reagents using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Data Presentation

Table 1: Troubleshooting Summary for Low Conjugation Yield

ParameterPotential IssueRecommended Optimization
Thiol Reactivity Oxidation to disulfideUse deoxygenated buffers; work under inert gas; pre-reduce with TCEP.
pH Suboptimal for thiolate formationTest a pH range of 8.0-9.0.
Stoichiometry Insufficient linkerTitrate linker from 1.5:1 to 5:1 molar ratio (linker:thiol).
Temperature Low reaction rateTest temperatures from room temp to 37°C.
Time Incomplete reactionMonitor reaction at different time points (e.g., 1, 2, 4, 8 hours).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis prep_thiol Prepare Thiol-Containing Molecule reduce Reduce Disulfides (optional, with TCEP) prep_thiol->reduce Disulfides present react Incubate Reactants (pH 8.0-9.0, RT-37°C) prep_thiol->react No disulfides purify_thiol Remove Reducing Agent reduce->purify_thiol purify_thiol->react prep_linker Prepare Alkyne-PEG-Thiol Linker Solution prep_linker->react quench Quench Unreacted Thiols react->quench purify_conjugate Purify Conjugate (SEC/Dialysis) quench->purify_conjugate characterize Characterize Product (SDS-PAGE, MS) purify_conjugate->characterize

Caption: Experimental workflow for this compound conjugation.

Caption: Troubleshooting decision tree for low conjugation yield.

References

preventing thiol oxidation during conjugation with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing thiol oxidation during conjugation with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low conjugation efficiency with this compound?

A1: The primary cause of low conjugation efficiency is often the oxidation of the terminal thiol group (-SH) on the linker molecule. Thiols are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R). This disulfide is unreactive towards the intended conjugation partner, thus reducing the yield of the desired conjugate.[1] Oxidation can be catalyzed by trace metal ions or the presence of dissolved oxygen in the reaction buffer.

Q2: How can I prevent thiol oxidation before and during the conjugation reaction?

A2: To prevent thiol oxidation, it is crucial to work under anaerobic and metal-free conditions. This can be achieved by:

  • Degassing buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method.

  • Using an inert atmosphere: Conduct the reaction in a glove box or under a constant stream of an inert gas.

  • Adding a reducing agent: Incorporate a reducing agent such as Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) into your reaction buffer to keep the thiol in its reduced state. TCEP is generally preferred over dithiothreitol (B142953) (DTT) as it is more stable and less likely to interfere with subsequent reactions.[2][3][4][5]

  • Including a chelating agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions that could catalyze thiol oxidation.

Q3: What is the optimal pH for conjugation with this thiol-alkyne linker?

A3: The optimal pH for nucleophilic thiol-yne reactions is typically in the slightly basic range, from pH 7.5 to 8.5.[6] At this pH, a significant portion of the thiol groups will be in the more nucleophilic thiolate form (R-S⁻), which readily reacts with the alkyne. However, it is important to note that very high pH values can lead to side reactions.

Q4: Can the alkyne groups on the linker react with other functional groups on my biomolecule?

A4: While the thiol-yne reaction is highly selective, there is a possibility of side reactions, especially under forcing conditions. The alkyne groups, particularly if activated by adjacent electron-withdrawing groups, can potentially react with other nucleophiles such as amines (e.g., lysine (B10760008) residues) at high pH.[7] It is therefore recommended to perform the conjugation at the optimal pH and to purify the final conjugate to remove any potential side products.

Q5: How can I monitor the progress of the conjugation reaction and quantify the final yield?

A5: The progress of the conjugation reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).[8][9] By comparing the peak areas of the starting materials and the product over time, you can determine the reaction kinetics and the final conversion. The final yield can also be quantified by methods such as Ellman's reagent assay to determine the amount of free thiol remaining, or by using spectroscopic methods if one of the components has a unique absorbance or fluorescence signature.[10][11]

Troubleshooting Guides

Issue 1: Low or No Conjugation Product Observed
Potential Cause Recommended Solution
Thiol Oxidation Ensure all buffers are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like TCEP (1-5 mM) to the reaction mixture. Include a chelating agent such as EDTA (1-5 mM) to sequester metal ions.
Incorrect pH Verify the pH of the reaction buffer. For nucleophilic thiol-yne reactions, a pH of 7.5-8.5 is generally optimal to facilitate the formation of the reactive thiolate anion.
Inactive Reagents Confirm the integrity of the this compound linker. Store the linker under appropriate conditions (e.g., at -20°C, protected from moisture and light) to prevent degradation. Use fresh, high-quality reagents.
Steric Hindrance If conjugating to a large biomolecule, the reactive site may be sterically hindered. Consider optimizing the linker-to-biomolecule molar ratio or modifying the reaction conditions (e.g., temperature, reaction time) to improve accessibility.
Low Reactant Concentrations Increase the concentration of one or both reactants. Thiol-yne reactions are often more efficient at higher concentrations.
Issue 2: Presence of Unexpected Side Products
Potential Cause Recommended Solution
Reaction with Other Nucleophiles If the alkyne groups are reacting with other nucleophiles on your biomolecule (e.g., amines), try lowering the reaction pH to the lower end of the optimal range (e.g., pH 7.5). This will protonate the amines and reduce their nucleophilicity.
Double Addition to Alkyne In some cases, a second thiol molecule can add to the initial vinyl sulfide (B99878) product of the thiol-yne reaction. This is more common in radical-mediated reactions but can occur in nucleophilic additions under certain conditions. Optimize the stoichiometry of your reactants to favor the mono-adduct.
Reaction with Buffer Components Ensure that your reaction buffer does not contain any nucleophilic components (e.g., Tris buffer contains a primary amine) that could compete with the desired reaction. Use non-reactive buffers such as phosphate-buffered saline (PBS) or HEPES.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Thiol Protection

Reducing Agent Typical Concentration Advantages Disadvantages Relative Efficiency in Preventing Oxidation
TCEP 1-10 mMMore stable to air oxidation than DTT; Effective over a wider pH range; Does not contain a thiol group, reducing interference with thiol-reactive probes.[2][3][4][5]Can react with maleimides under certain conditions.High
DTT 1-10 mMStrong reducing agent.Less stable in solution, especially at neutral or basic pH; Contains thiol groups that can compete in the conjugation reaction.[2][3]Moderate to High

Table 2: Effect of pH on Nucleophilic Thiol-Yne Reaction Rate (Illustrative)

pH Relative Reaction Rate Rationale
6.5LowLow concentration of the reactive thiolate anion.
7.5ModerateIncreased concentration of the thiolate anion.
8.5HighOptimal concentration of the thiolate anion for nucleophilic attack on the alkyne.[6]
9.5Moderate to HighPotential for increased side reactions with other nucleophiles (e.g., amines).

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl) and thoroughly degas it by sparging with argon or nitrogen for at least 30 minutes.

  • Protein Preparation: Dissolve the protein to be conjugated in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose a free thiol, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.

  • Linker Preparation: Immediately before use, dissolve the this compound in the degassed conjugation buffer to a desired stock concentration.

  • Conjugation Reaction: Add the desired molar excess of the thiol-alkyne linker solution to the protein solution. A 10- to 20-fold molar excess of the linker is a common starting point.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere. The optimal reaction time should be determined empirically.

  • Quenching (Optional): To quench any unreacted thiol linker, a small molecule thiol such as N-acetyl-cysteine can be added in excess.

  • Purification: Purify the conjugate to remove excess linker and other reaction components using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Quantification of Free Thiols using Ellman's Reagent
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).

  • Sample Preparation: Prepare your sample containing the thiol to be quantified in the same buffer as the DTNB solution.

  • Reaction: Add the DTNB solution to your sample and standards and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Quantification: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[10][11]

Visualizations

Thiol_Oxidation_Pathway Thiol R-SH (Active Thiol) Disulfide R-S-S-R (Inactive Disulfide) Thiol->Disulfide Oxidation Oxygen O2 Oxygen->Thiol Metal Metal Ions (e.g., Cu2+, Fe3+) Metal->Thiol

Caption: Mechanism of thiol oxidation to an inactive disulfide.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Degas Degas Buffers Prepare_Protein Prepare Protein Solution Degas->Prepare_Protein Prepare_Linker Prepare Thiol-Alkyne Linker Degas->Prepare_Linker Mix Mix Protein and Linker Prepare_Protein->Mix Prepare_Linker->Mix Incubate Incubate under Inert Atmosphere Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., HPLC, MS) Purify->Analyze

Caption: Experimental workflow for thiol-alkyne conjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Oxidation Check for Thiol Oxidation (e.g., Ellman's Assay) Start->Check_Oxidation Yes Success Successful Conjugation Start->Success No Optimize_Conditions Optimize Reaction Conditions Check_Oxidation->Optimize_Conditions Oxidation Detected Check_Reagents Check Reagent Integrity Check_Oxidation->Check_Reagents No Oxidation Optimize_Conditions->Start Re-run Experiment Check_Reagents->Start Re-run Experiment

Caption: Logical troubleshooting guide for low conjugation yield.

References

Technical Support Center: Optimizing Reactions with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a heterobifunctional linker designed for advanced bioconjugation applications. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals. The linker features two primary reactive functionalities: two alkyne groups for click chemistry and one thiol group for conjugation to sulfhydryl-reactive targets.[1][2]

This support center is divided into two main sections based on the reactive group you intend to use.

Section 1: Alkyne Group Reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The two alkyne groups on the linker are designed for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This reaction allows for the efficient and specific covalent linkage to molecules containing an azide (B81097) group, forming a stable triazole linkage.[3]

Frequently Asked Questions (FAQs) for CuAAC Reactions

Q1: What are the essential components for a successful CuAAC reaction? A typical CuAAC reaction requires an azide-functionalized molecule, an alkyne-functionalized molecule (your linker), a copper(I) catalyst, a reducing agent to keep the copper in the active Cu(I) state, and a suitable buffer or solvent system.[4] A copper-chelating ligand is also highly recommended to stabilize the catalyst and accelerate the reaction.[4]

Q2: What is the recommended stoichiometry (molar ratio) for the reactants? While a 1:1 ratio of alkyne to azide is the theoretical ideal, it is common practice to use a slight excess (1.1 to 2-fold) of the less valuable or more accessible reagent to drive the reaction to completion.[4] For the catalyst, copper concentrations are typically between 50 and 100 µM for bioconjugation.[5] The ligand-to-copper ratio is often between 1:1 and 5:1.[4]

Q3: Which copper source and ligand should I use? Copper(II) sulfate (B86663) (CuSO₄) is the most common and convenient copper source, used in combination with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. For ligands, water-soluble options like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent for aqueous bioconjugation as they stabilize the Cu(I) catalyst and improve reaction rates.[4][6]

Q4: What are the optimal reaction conditions (solvent, pH, temperature)? CuAAC reactions are robust and can be performed in a wide variety of solvents, including aqueous buffers mixed with organic co-solvents like DMSO or DMF to aid solubility.[7] For bioconjugation, non-coordinating buffers like phosphate (B84403), HEPES, or MOPS are recommended as buffers like Tris can chelate the copper and inhibit the reaction.[6][7] Most reactions proceed efficiently at room temperature.[8]

CuAAC Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Low or No Product Yield Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[6]Ensure you have a sufficient concentration of a reducing agent (e.g., sodium ascorbate). Prepare solutions fresh and consider degassing buffers.[9] Perform the reaction under an inert atmosphere (nitrogen or argon) if problems persist.[6]
Inhibitory Buffer Components: Buffers like Tris can chelate copper and hinder catalytic activity.[6][7]Switch to a non-coordinating buffer such as phosphate, HEPES, or MOPS.[6][7]
Poor Ligand Choice/Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst.[6]Use a water-soluble ligand like THPTA for aqueous reactions. Pre-mix the CuSO₄ and ligand before adding them to the reaction mixture.[4]
Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction.[4][6]Increase the reaction time or temperature. You may also need to increase the catalyst and ligand concentration.[4]
Side Product Formation Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen, leading to dimers of your alkyne-containing linker.[9]Ensure the reaction is performed with minimal exposure to oxygen and that a sufficient amount of reducing agent is present.[6]
Biomolecule Damage: Reactive oxygen species (ROS) can be generated by the copper/ascorbate system, potentially damaging sensitive biomolecules.[5][10]Using a 5-fold excess of ligand relative to copper can help protect the biomolecule, as the ligand can act as a sacrificial reductant.[10] Adding aminoguanidine (B1677879) is another strategy to prevent oxidative damage.[4]
Generalized Protocol for CuAAC Bioconjugation

This protocol is a general starting point and should be optimized for your specific molecules.

  • Prepare Stock Solutions:

    • Azide-containing biomolecule (e.g., protein) in a degassed, non-coordinating buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • This compound linker in DMSO or buffer.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (must be prepared fresh).[4]

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-containing biomolecule.

    • Add the alkyne linker solution to achieve the desired molar excess (e.g., 5-fold excess).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final reaction with 100 µM copper, you would use a 5-fold excess of ligand (500 µM final concentration).[5][10] Let this mixture sit for 1-2 minutes.

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1 to 4 hours. Protect from light if working with fluorescent molecules.

    • Reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.

  • Purification:

    • Once complete, remove the excess copper and reagents. This can be achieved by adding a chelating agent like EDTA, followed by purification using size exclusion chromatography (e.g., desalting column) or dialysis.[9]

Section 2: Thiol Group Reactions (Thiol-Maleimide Conjugation)

The terminal thiol group (-SH) on the linker is highly reactive towards maleimide-functionalized molecules. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether bond.[11][12]

Frequently Asked Questions (FAQs) for Thiol-Maleimide Reactions

Q1: What is the optimal pH for the thiol-maleimide reaction? The optimal pH range is between 6.5 and 7.5.[12][13] In this range, the thiol group is sufficiently deprotonated to be reactive, while side reactions like maleimide (B117702) hydrolysis or reaction with amines are minimized.[13][14]

Q2: What molar ratio of thiol linker to maleimide should I use? A slight molar excess of the maleimide-containing molecule (e.g., 1.1 to 1.5-fold) is often used to ensure all of the thiol linker is consumed. However, if the maleimide is on a more valuable substrate like a protein, a 5 to 20-fold molar excess of the thiol linker may be used to drive the reaction to completion.[13][15] The ideal ratio should be determined empirically.[13]

Q3: How can I prevent the formation of disulfide bonds with my thiol linker? Thiols can oxidize to form disulfide dimers, which are unreactive with maleimides.[16] To prevent this, include a reducing agent in your reaction buffer. Tris(2-carboxyethyl)phosphine (TCEP) is ideal because it is highly effective and does not contain a thiol group itself, so it does not need to be removed before adding the maleimide.[13][14]

Q4: Which buffers are compatible with this reaction? Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[16] It is critical to use buffers that do not contain any thiol-based additives (e.g., DTT or mercaptoethanol). Buffers should be degassed to minimize oxidation.[16]

Thiol-Maleimide Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Low or No Conjugation Incorrect pH: If the pH is too low (<6.5), the reaction will be very slow. If the pH is too high (>8.0), the maleimide will hydrolyze and become non-reactive.[13][14][17]Confirm the pH of your reaction buffer is between 6.5 and 7.5.[13]
Oxidation of Thiol Linker: The thiol group on your linker may have oxidized to form a disulfide dimer, which cannot react with the maleimide.[16]Add a reducing agent like TCEP (10-100 fold molar excess over the protein/biomolecule) to the reaction mixture to keep the thiol in its reduced, active state.[14]
Hydrolysis of Maleimide: Maleimide groups are unstable in aqueous solutions, especially at pH > 7.5, and will hydrolyze to a non-reactive maleamic acid.[13]Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the conjugation.[13] Avoid storing maleimides in aqueous buffers.[13]
Presence of Competing Thiols: Other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) in the buffer will compete for reaction with the maleimide.Ensure your buffer is free of extraneous thiols. If DTT was used to reduce disulfides, it must be removed by dialysis or a desalting column before adding the maleimide reagent.[13][14]
Generalized Protocol for Thiol-Maleimide Conjugation

This protocol is a general starting point and should be optimized for your specific molecules.

  • Prepare Reagents:

    • Maleimide-functionalized molecule (e.g., protein) at 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).[16]

    • Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO or DMF.

    • If your protein contains disulfide bonds that need to be reduced to generate free thiols for another purpose, or if you are conjugating to a cysteine, add TCEP to the protein solution (10-100x molar excess) and incubate for 20-30 minutes at room temperature. For this specific linker, you are adding an external thiol, so pre-reduction of the target molecule may not be necessary unless it has maleimides that could be reduced. The primary role of TCEP here is to protect the linker's thiol group.

  • Conjugation Reaction:

    • Add the desired amount of the thiol linker stock solution to the solution of the maleimide-functionalized molecule. A starting point is a 10-20 fold molar excess of the linker.[13]

    • Flush the reaction vial with an inert gas (argon or nitrogen), cap it tightly, and mix gently.

    • Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, you can add a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification:

    • Separate the conjugate from unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or HPLC.[14]

Visual Workflow and Logic Diagrams

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep_reagents Prepare & Degas Buffers & Reagents prep_stocks Prepare Fresh Na-Ascorbate Stock prep_cu_ligand Pre-mix CuSO4 & Ligand mix_az_alk Combine Azide & Alkyne Linker add_cu Add Cu/Ligand Complex mix_az_alk->add_cu initiate Initiate with Na-Ascorbate add_cu->initiate incubate Incubate RT, 1-4h (Protect from light) initiate->incubate purify Purify Conjugate (e.g., SEC / Dialysis) incubate->purify analyze Analyze Product (LC-MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

Troubleshooting Logic for Low Thiol-Maleimide Conjugation Yield

Thiol_Troubleshooting start Problem: Low Conjugation Yield check_ph Is pH between 6.5 and 7.5? start->check_ph ph_no Adjust buffer pH to 6.5-7.5. Use non-amine buffers if pH >7.5. check_ph->ph_no No check_tcep Was a reducing agent (TCEP) included? check_ph->check_tcep Yes ph_no->check_tcep tcep_no Add TCEP to prevent linker dimerization. check_tcep->tcep_no No check_maleimide Was maleimide reagent prepared fresh in anhydrous solvent? check_tcep->check_maleimide Yes tcep_no->check_maleimide maleimide_no Maleimide may have hydrolyzed. Use freshly prepared reagent. check_maleimide->maleimide_no No check_excess Is molar ratio optimized? check_maleimide->check_excess Yes maleimide_no->check_excess excess_no Perform titration to find optimal molar excess of one reagent. check_excess->excess_no No success Yield should improve. check_excess->success Yes excess_no->success

Caption: Troubleshooting flowchart for low-yield thiol-maleimide reactions.

References

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions, and troubleshooting advice regarding the stability of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this molecule is the thiol (-SH) group. The thiol group is susceptible to oxidation, especially at neutral to alkaline pH, which can lead to the formation of disulfide bonds (-S-S-). The amide and internal alkyne functionalities are generally stable under typical aqueous buffer conditions used in bioconjugation.

Q2: How does pH affect the stability of the thiol group?

A2: The pH of the aqueous buffer is a critical factor for thiol stability.

  • Acidic pH (below ~6.5): The thiol group is predominantly in its protonated form (-SH), which is less reactive and more stable against oxidation.[1] For maximum stability during storage, maintaining an acidic pH is recommended.[1]

  • Neutral to Alkaline pH (above ~7.0): The thiol group can deprotonate to form the thiolate anion (-S⁻).[1] This anion is significantly more nucleophilic and highly susceptible to oxidation by dissolved oxygen or other oxidizing agents.[1]

Q3: How stable are the amide and alkyne groups in this molecule?

A3:

  • Amide Bond: The amide bond is one of the most stable linkages in biochemistry and is generally resistant to hydrolysis in plain water at neutral pH.[2][3] Hydrolysis typically requires catalysis by strong acids or bases, often combined with heating.[3][4] Under standard bioconjugation conditions (e.g., pH 7-8.5, room temperature), the amide bond is considered stable.

  • Alkyne Groups: The internal alkyne groups are relatively stable and unreactive in typical aqueous buffers.[5][6] They do not readily react with water or common buffer components and are stable across a range of pH values suitable for bioconjugation.[7][8]

Q4: What precautions should I take when preparing solutions of this linker?

A4: To minimize degradation, especially of the thiol group, the following precautions are recommended:

  • Use Degassed Buffers: Dissolved oxygen is a primary oxidant for thiols.[1] Degas your buffers by sparging with an inert gas like argon or nitrogen before dissolving the compound.

  • Work Quickly: Prepare solutions fresh and use them promptly.

  • Consider Chelating Agents: Trace metal ions (e.g., Cu²⁺) can catalyze thiol oxidation.[9] Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 0.1-1 mM can help sequester these ions.[1][9]

  • Control pH: If not using the solution immediately for a reaction that requires a higher pH, store it at a slightly acidic pH (e.g., pH 6.0-6.5).

Troubleshooting Guide

Problem: I am observing a rapid loss of free thiol concentration in my solution, confirmed by Ellman's assay.

  • Possible Cause 1: Oxidation due to dissolved oxygen.

    • Solution: Ensure your buffers are thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.[1] Prepare your solution under an inert atmosphere if possible.

  • Possible Cause 2: High pH.

    • Solution: The rate of thiol oxidation increases significantly at higher pH values (pH > 7.5) due to the formation of the more reactive thiolate anion.[1][10] If your protocol allows, perform reactions at the lowest possible pH that still provides an adequate reaction rate (e.g., pH 7.0-7.5 for thiol-maleimide reactions). For storage, lower the pH to 6.0-6.5.

  • Possible Cause 3: Catalysis by trace metal ions.

    • Solution: Use high-purity water and reagents to prepare buffers. Add a chelating agent such as EDTA (0.1-1 mM) to your buffer to sequester any contaminating metal ions that can catalyze oxidation.[1][9]

Problem: My click chemistry (alkyne-azide cycloaddition) reaction efficiency is low.

  • Possible Cause 1: Incorrect buffer components for copper-catalyzed reactions.

    • Solution: If performing a copper-catalyzed click reaction (CuAAC), avoid buffers that can interfere with the copper catalyst, such as Tris, as they can slow down the reaction.[7] Phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.5 are generally recommended.[7]

  • Possible Cause 2: Degradation of other reaction components.

    • Solution: While the alkyne groups on the linker are stable, ensure that your azide-containing molecule and catalyst (e.g., sodium ascorbate) are fresh and have not degraded.[7] Prepare the sodium ascorbate (B8700270) solution fresh before each use.[7]

Problem: I see precipitation in my reaction mixture.

  • Possible Cause: Incorrect buffer composition or concentration.

    • Solution: Certain buffer components at the wrong pH or concentration can cause the precipitation of your reagents or biomolecule.[7] Confirm that all components are soluble in the chosen buffer at the final reaction concentrations. If problems persist, consider trying an alternative recommended buffer system.[7]

Data Summary

The stability of this compound is primarily determined by its functional groups. The following table summarizes their general stability in aqueous conditions.

Functional GroupAcidic pH (4.0-6.5)Neutral pH (6.5-7.5)Alkaline pH (>7.5)Key Considerations
Thiol (-SH) High Stability[1][10]Moderate Stability (Prone to oxidation)Low Stability (Rapid oxidation)[1]Highly sensitive to dissolved O₂ and trace metal ions.[1][9]
Amide (-CONH-) High Stability (Hydrolysis only in strong acid)[4]Very High Stability[2][3]High Stability (Hydrolysis only in strong base)[4]Generally considered the most stable linkage in the molecule.
Alkyne (-C≡C-) High Stability[8]Very High StabilityHigh Stability[8]Stable under most bioconjugation conditions.[5]
Experimental Protocols
Protocol: Assessing Thiol Stability in Aqueous Buffer

This protocol describes a method to quantify the stability of the free thiol group on the linker over time at a specific pH.

1. Materials:

  • This compound

  • High-purity, deionized water

  • Buffer components (e.g., sodium phosphate (B84403) for pH 7.0)[1]

  • EDTA (optional, but recommended)

  • Inert gas (argon or nitrogen)

  • Ellman's Reagent (DTNB)

  • 96-well microplate and plate reader

2. Buffer Preparation (Example: 50 mM Sodium Phosphate, pH 7.0):

  • Prepare a 50 mM sodium phosphate buffer using high-purity water.

  • (Optional) Add EDTA to a final concentration of 0.1 mM to sequester metal ions.[1]

  • Adjust the pH of the buffer to 7.0.

  • Degas the buffer by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.[1]

3. Sample Preparation and Incubation:

  • In a fume hood, accurately weigh and dissolve the thiol-containing linker in the prepared, degassed buffer to a final concentration (e.g., 1 mM).

  • Aliquot the solution into several sealed vials, one for each time point.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C), protected from light.

4. Analysis (Using Ellman's Reagent):

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.

  • Prepare a standard curve using a known thiol standard (e.g., L-cysteine).

  • In a 96-well plate, mix a small volume of your incubated sample with the DTNB reaction buffer according to the manufacturer's protocol for Ellman's Reagent.

  • Read the absorbance at 412 nm.

  • Calculate the concentration of free thiol at each time point by comparing the absorbance to the standard curve.

  • Plot the percentage of remaining free thiol versus time to determine the stability profile.

Visualizations

cluster_molecule This compound cluster_degradation Primary Degradation Pathway cluster_stable Stable Moieties Molecule Alkyne PEG2 Amide PEG2 Thiol (-SH) Oxidation Oxidation (O₂, Metal Ions, pH > 7) Molecule:f4->Oxidation Susceptible Stable Alkyne & Amide Groups (Generally Stable) Dimer Dimerized Molecule Disulfide Bond (-S-S-) Oxidation->Dimer Leads to

Caption: Primary degradation pathway for the thiol linker.

cluster_analysis Analysis at Each Time Point start Start: Stability Assay prep_buffer 1. Prepare & Degas Buffer (e.g., 50mM Phosphate + EDTA) start->prep_buffer prep_sample 2. Dissolve Thiol Linker in Degassed Buffer prep_buffer->prep_sample incubate 3. Incubate Aliquots (Controlled Temperature, Protected from Light) prep_sample->incubate ellman 4. React Sample with Ellman's Reagent incubate->ellman t = 0, 1, 2... hrs measure 5. Measure Absorbance at 412 nm ellman->measure calculate 6. Calculate Free Thiol Concentration measure->calculate end End: Plot % Thiol vs. Time calculate->end

Caption: Experimental workflow for a thiol stability assay.

problem Problem: Low Conjugation Yield or Loss of Free Thiol q_ph Is buffer pH > 7.5? problem->q_ph a_ph_yes Cause: Rapid Oxidation Solution: Lower pH to 7.0-7.5 or store at pH < 6.5 q_ph->a_ph_yes  Yes q_degas Was buffer degassed? q_ph->q_degas  No a_ph_yes->q_degas a_degas_no Cause: Oxygen Exposure Solution: Sparge buffer with N₂/Ar for 30+ min q_degas->a_degas_no  No q_edta Was a chelator (EDTA) used? q_degas->q_edta  Yes a_degas_no->q_edta a_edta_no Cause: Metal Ion Catalysis Solution: Add 0.1-1 mM EDTA to buffer q_edta->a_edta_no  No solution Re-run experiment with optimized buffer conditions q_edta->solution  Yes a_edta_no->solution

Caption: Troubleshooting logic for thiol stability issues.

References

Technical Support Center: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the use of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation for conjugates containing a terminal thiol group?

A1: The most common cause of aggregation is the formation of intermolecular disulfide bonds (-S-S-) through the oxidation of the terminal thiol groups (-SH). This oxidation is often facilitated by dissolved oxygen, trace metal ions, and a pH above neutral.[1] The thiolate anion (RS-), which is more prevalent at a pH above the thiol pKa (typically ~8.5), is more readily oxidized than the protonated thiol (RSH).[1]

Q2: How does pH influence the aggregation of my thiol-containing conjugate?

A2: The pH of the solution is a critical factor. A pH between 6.5 and 7.5 is generally recommended for thiol-maleimide reactions to ensure efficiency while minimizing side reactions.[1] At pH values above 8, the rate of disulfide bond formation increases significantly, which can lead to aggregation.[1] However, some conjugation reactions, like those involving NHS esters, are more efficient at a slightly alkaline pH (7.2-8.5).[2] Therefore, an optimal pH must be determined that balances reaction efficiency with conjugate stability.

Q3: Can the PEG component of the linker contribute to aggregation?

A3: While polyethylene (B3416737) glycol (PEG) is known to enhance the solubility and stability of molecules, PEGylation can have unexpected effects.[3][4] High concentrations of PEGylated molecules can lead to increased viscosity.[3][5] Furthermore, if the molecule to which the linker is conjugated is hydrophobic, the PEG chains may not be sufficient to prevent aggregation, especially with a high degree of labeling.[2]

Q4: What are the best methods to detect and quantify aggregation?

A4: Several biophysical techniques can be used to detect and quantify aggregation. The choice of method depends on the nature and extent of the aggregation:

  • Visual Inspection: The simplest method is to look for turbidity or visible precipitates in your solution.[2]

  • Size Exclusion Chromatography (SEC): This is a high-resolution method to separate and quantify monomers from dimers and larger aggregates.[2][6]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of large aggregates by measuring the size distribution of particles in a solution.[2][6]

  • Non-reducing SDS-PAGE: This technique can reveal higher molecular weight bands corresponding to covalently linked oligomers formed by disulfide bonds.[2]

Troubleshooting Guides

This section addresses common problems encountered during the handling and reaction of this compound conjugates.

Issue 1: Immediate Precipitation Upon Dissolving the Conjugate
Potential CauseRecommended Troubleshooting Step
Poor Solubility of the Unconjugated Linker Dissolve the linker in a small amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Add the dissolved linker slowly with gentle mixing to avoid localized high concentrations.[2]
High Concentration Start with a lower concentration of the conjugate. If aggregation persists, try reducing the concentration further. Higher concentrations can increase the risk of aggregation.[6]
Sub-optimal Buffer Conditions Ensure the buffer pH is between 6.5 and 7.5 to minimize thiol oxidation.[1] If the conjugate is a protein, use a buffer known to maintain its stability.
Issue 2: Solution Becomes Turbid During or After a Conjugation Reaction
Potential CauseRecommended Troubleshooting Step
Oxidation to Disulfide Bonds Add a reducing agent like TCEP or DTT to the buffer. TCEP is often preferred as it is more stable and does not absorb at 280 nm. Also, consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] Degassing the buffer before use to remove dissolved oxygen is also recommended.[1]
Over-labeling of the Target Molecule (e.g., a protein) Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio that achieves the desired labeling without causing aggregation.[2]
Increased Hydrophobicity of the Final Conjugate The addition of the linker and its payload can increase the overall hydrophobicity of the target molecule, leading to self-association.[2] Consider adding stabilizing excipients to the buffer.
Reaction Temperature Lower the reaction temperature. Incubating the reaction at 4°C instead of room temperature can slow down the aggregation process.[2]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions to minimize aggregation.

Table 1: Recommended Buffer Additives to Prevent Thiol Oxidation

AdditiveRecommended ConcentrationPurpose
TCEP (Tris(2-carboxyethyl)phosphine)1-5 mMReducing agent to prevent and reverse disulfide bond formation.[6]
DTT (Dithiothreitol)1-5 mMReducing agent, less stable than TCEP.
EDTA (Ethylenediaminetetraacetic acid)1-5 mMChelating agent to sequester metal ions that catalyze oxidation.[1]

Table 2: General Reaction Conditions for Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances reaction efficiency with minimizing thiol oxidation.[1]
Protein/Molecule Concentration 1-5 mg/mLHigher concentrations may increase aggregation risk.[6]
Temperature 4°C to Room TemperatureLower temperatures can slow aggregation.[2]
Molar Excess of Linker 5 to 20-foldTitration is recommended to find the optimal excess without causing over-labeling and aggregation.[2]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a starting point for conjugating the thiol-containing linker to a maleimide-activated molecule.

  • Preparation of Thiol-Linker: Dissolve the this compound linker in an appropriate buffer (e.g., PBS) at a pH of 6.5-7.5. Include 1-5 mM TCEP to ensure the thiol remains in a reduced state.

  • Preparation of Maleimide-Activated Molecule: Dissolve the maleimide-containing molecule in a compatible buffer at the desired concentration (e.g., 1-5 mg/mL for a protein).

  • Conjugation Reaction: Add the dissolved thiol-linker to the solution of the maleimide-activated molecule. The molar ratio will need to be optimized, but a starting point is a 10-fold molar excess of the thiol-linker.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide (B117702) groups.

  • Purification: Remove the excess linker and other reaction components using a suitable method, such as size exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the final conjugate using techniques like SDS-PAGE and mass spectrometry to confirm conjugation and assess purity. Check for aggregation using DLS or SEC.

Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare the conjugate sample at a concentration of 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.22 µm filter.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. Set the instrument parameters, including the solvent viscosity and refractive index.

  • Data Acquisition: Acquire the scattering data, averaging multiple measurements to obtain a reliable size distribution.

  • Data Analysis: Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI can indicate the presence of aggregates.

Visualizations

Aggregation_Troubleshooting cluster_start Start: Aggregation Observed cluster_check Initial Checks cluster_solution Solutions cluster_verify Verification start Observe Turbidity or Precipitate check_oxidation Is the thiol oxidized? (Check buffer pH, O2, metal ions) start->check_oxidation check_concentration Is the concentration too high? start->check_concentration check_hydrophobicity Is the conjugate hydrophobic? start->check_hydrophobicity add_reducing_agent Add TCEP/DTT Add EDTA Degas buffer Adjust pH to 6.5-7.5 check_oxidation->add_reducing_agent Yes lower_concentration Reduce conjugate concentration check_concentration->lower_concentration Yes modify_conditions Add stabilizing excipients Lower reaction temperature Reduce molar excess of linker check_hydrophobicity->modify_conditions Yes verify Analyze by DLS, SEC, or non-reducing SDS-PAGE add_reducing_agent->verify lower_concentration->verify modify_conditions->verify

Caption: Troubleshooting workflow for aggregation of thiol conjugates.

References

Technical Support Center: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bis-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize CuAAC reactions, with a particular focus on the use of bis-alkyne linkers.

Troubleshooting Guide

This guide addresses common problems encountered during CuAAC reactions with bis-alkyne linkers in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My CuAAC reaction with a bis-alkyne linker is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in slight excess to efficiently generate Cu(I) in situ.[1][2] Oxygen can oxidize Cu(I) to the inactive Cu(II) state, so deoxygenating your solvents is crucial.[1]

  • Poor Reagent Solubility: Bis-alkyne linkers or the resulting polymeric products can sometimes have poor solubility in common reaction solvents.[1] This can hinder the reaction.

    • Solvent Screening: Experiment with different solvent systems. Mixtures of water with organic solvents like THF, t-BuOH, DMF, or DMSO can improve solubility.[3][4] Deep eutectic solvents (DESs) have also been shown to be effective.[5]

    • Temperature Adjustment: Gently heating the reaction mixture can sometimes improve solubility and reaction rates. However, be cautious as elevated temperatures can also promote side reactions.[2][6]

  • Steric Hindrance: Bulky substituents near the alkyne or azide (B81097) functional groups can sterically hinder the cycloaddition.[6]

    • Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature may help overcome steric barriers.[6]

    • Catalyst/Ligand Choice: Employing a more active catalyst system, for example by using a specific ligand, can be beneficial.[6]

  • Incorrect Stoichiometry: Ensure the molar ratio of your azide and alkyne functional groups is appropriate. For polymerization reactions with bis-alkyne and bis-azide monomers, a 1:1 stoichiometry is critical.

Experimental Protocol: Small-Scale Test Reaction for Yield Optimization

  • Reagent Preparation:

    • Prepare stock solutions of your bis-alkyne linker and azide partner in a suitable solvent (e.g., DMF/water 1:1).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 50 mM in deoxygenated water).

    • Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄ or Cu(OAc)₂, 110 mM in deoxygenated water).

  • Reaction Setup:

    • In a small reaction vial, add the bis-alkyne linker (1 eq) and the azide (2.2 eq for a bifunctional linker).

    • Add the sodium ascorbate solution (e.g., 50 eq of a 50mM solution).[7]

    • Add the Cu(II) salt solution (e.g., 1.2 eq of a 110mM solution).[7]

    • Ensure the total reaction volume is appropriate to maintain reagent concentration.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60°C).[7]

    • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or ¹H NMR.

  • Analysis:

    • If the reaction proceeds, you can scale it up. If not, consider the troubleshooting steps mentioned above.

Problem 2: Formation of Insoluble Precipitates or Gels

Question: My reaction mixture forms an insoluble precipitate or a gel soon after adding the copper catalyst. What is happening and how can I prevent it?

Answer: The formation of precipitates or gels is a common issue, especially when working with bis-alkyne linkers, and can be attributed to several phenomena:

Possible Causes and Solutions:

  • Polymerization: With bifunctional reagents like bis-alkynes and bis-azides, uncontrolled polymerization can rapidly lead to high molecular weight species that precipitate out of solution.[1]

    • High Dilution: Running the reaction at a higher dilution can favor intramolecular cyclization or the formation of lower molecular weight oligomers over extensive polymerization.

    • Stoichiometry Control: Precise control over the 1:1 stoichiometry of alkyne and azide functional groups is crucial to manage the degree of polymerization.

  • Copper Acetylide Formation: Terminal alkynes can react with Cu(I) to form copper acetylides, which are often insoluble and can appear as red, purple, or brown precipitates.[4] This deactivates both the alkyne and the catalyst.

    • Ligand Addition: The use of a copper-coordinating ligand can stabilize the Cu(I) catalyst and prevent the formation of insoluble acetylides.[6] Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

    • Solvent Choice: Acetonitrile can coordinate with Cu(I) and help keep it in solution, although it can sometimes compete in the reaction.[4]

  • Product Insolubility: The desired polymeric product itself may be insoluble in the reaction solvent. Refer to the solvent screening suggestions in Problem 1 .

Troubleshooting Workflow for Insoluble Precipitates

G start Insoluble Precipitate/Gel Formation check_reagents Check for Polymerization vs. Acetylide Formation start->check_reagents is_polymer Is it the desired polymer? check_reagents->is_polymer Analyze precipitate is_acetylide Is it a colored precipitate (red/purple)? check_reagents->is_acetylide Visual inspection is_polymer->is_acetylide No increase_dilution Increase Reaction Dilution is_polymer->increase_dilution Yes add_ligand Add a Stabilizing Ligand (e.g., TBTA, THPTA) is_acetylide->add_ligand Yes end Successful Reaction is_acetylide->end No control_stoichiometry Ensure 1:1 Stoichiometry increase_dilution->control_stoichiometry solvent_screen_poly Screen for Better Solvents control_stoichiometry->solvent_screen_poly solvent_screen_poly->end change_solvent Change Solvent (e.g., try ACN/water) add_ligand->change_solvent change_solvent->end

Caption: Troubleshooting workflow for precipitate formation.

Problem 3: Presence of Side Products

Question: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I minimize them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling.

Possible Causes and Solutions:

  • Alkyne Homocoupling (Glaser Coupling): This occurs when two terminal alkyne molecules couple to form a diyne. This is often catalyzed by Cu(II) species in the presence of oxygen.

    • Deoxygenate Thoroughly: Rigorously deoxygenate all solvents and reagents before starting the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout.

    • Use Excess Reducing Agent: A slight excess of sodium ascorbate helps to scavenge any residual oxygen and maintain the copper in the +1 oxidation state.[2]

    • Add a Ligand: Ligands can stabilize the Cu(I) catalyst and suppress homocoupling.[6]

  • Radical-Radical Coupling: Side reactions involving radical coupling can also occur, leading to undesired byproducts and affecting the molecular weight distribution of polymers.[8]

    • Optimize Reaction Conditions: Minimizing reaction time and temperature can help reduce the occurrence of these side reactions.

Table 1: Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Diyne (from homocoupling)Oxidative coupling of terminal alkynes, often catalyzed by Cu(II) and oxygen.Thoroughly deoxygenate solvents, use an inert atmosphere, add a slight excess of reducing agent (e.g., sodium ascorbate), use a stabilizing ligand.[2][6]
Polymeric ByproductsUncontrolled polymerization or side reactions leading to branching.Precise stoichiometric control, high dilution conditions, optimized reaction time and temperature.
Enol lactonesFor substrates like 4-pentynoic acid, this can be a side reaction.Using accelerating ligands like THPTA can suppress this pathway.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for CuAAC with bis-alkyne linkers?

A1: The most common and often effective catalyst system is generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, typically sodium ascorbate.[1] The addition of a Cu(I)-stabilizing ligand is highly recommended, especially with bis-alkynes, to prevent side reactions and catalyst deactivation.[6] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices.

Q2: How do I choose the right solvent for my reaction?

A2: Solvent selection is critical for ensuring all reactants are soluble. A common starting point is a mixture of water and a miscible organic solvent like t-butanol, DMF, or DMSO.[3][4] The optimal ratio will depend on the specific solubility of your bis-alkyne linker and azide. For biological applications, aqueous systems are preferred.[2] It has been noted that reactions can be faster in water.[2]

Q3: How can I effectively purify the product of a CuAAC reaction with a bis-alkyne linker?

A3: Purification can be challenging due to the potential for oligomer and polymer formation.

  • Precipitation and Filtration: If the product is a solid and precipitates cleanly from the reaction mixture, simple filtration may be sufficient.[1][6] Washing the precipitate with a chelating agent solution (e.g., EDTA) can help remove residual copper.[6]

  • Chromatography: For soluble products, size exclusion chromatography (SEC) can be effective for separating polymers or oligomers from unreacted monomers. Reverse-phase or normal-phase column chromatography can also be used, depending on the polarity of the product.[6]

  • Dialysis: For high molecular weight polymeric products, dialysis is a useful technique to remove small molecule impurities, including the catalyst and unreacted monomers.

Experimental Workflow: General CuAAC Protocol with a Bis-Alkyne Linker

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions: - Bis-Alkyne - Bis-Azide - CuSO4 - Na-Ascorbate - Ligand (optional) deoxygenate Deoxygenate all solutions prep_reagents->deoxygenate mix_reagents Combine Bis-Alkyne and Bis-Azide in solvent deoxygenate->mix_reagents add_ligand Add Ligand mix_reagents->add_ligand add_ascorbate Add Sodium Ascorbate add_ligand->add_ascorbate add_copper Add CuSO4 to initiate add_ascorbate->add_copper react Stir under inert atmosphere (RT or elevated temp) add_copper->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench is_precipitate Is product a precipitate? quench->is_precipitate filter Filter and wash with EDTA solution is_precipitate->filter Yes chromatography Purify by Chromatography (e.g., SEC) or Dialysis is_precipitate->chromatography No end Characterize Product filter->end chromatography->end

Caption: General experimental workflow for CuAAC with bis-alkyne linkers.

Q4: Can internal alkynes be used in CuAAC reactions?

A4: The standard Cu(I)-catalyzed azide-alkyne cycloaddition is generally only effective for terminal alkynes.[1] Internal alkynes are significantly less reactive under these conditions.[10] For reactions involving internal alkynes, alternative catalytic systems, such as those based on ruthenium (RuAAC), are typically required, which lead to the 1,5-regioisomer.[1]

Q5: What is the role of a ligand in the CuAAC reaction?

A5: A ligand plays several important roles in a CuAAC reaction:

  • Stabilizes Cu(I): It prevents the disproportionation of Cu(I) into Cu(0) and Cu(II) and protects it from oxidation.

  • Prevents Side Reactions: It minimizes the unwanted homocoupling of alkynes (Glaser coupling).[6]

  • Increases Solubility: Some ligands can help to keep the copper catalyst in solution.

  • Accelerates the Reaction: Certain ligands can accelerate the rate-limiting steps of the catalytic cycle.[11]

References

chemoselectivity problems with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for experiments involving the heterotrifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol.

Introduction to the Reagent

This compound is a versatile tool in bioconjugation and chemical biology. It is a heterotrifunctional linker featuring three distinct reactive sites: two terminal alkyne groups and one terminal thiol group.[1] These reactive ends are separated by short, discrete polyethylene (B3416737) glycol (PEG) chains, which enhance water solubility and provide flexible spacing.[2][3][4] The primary challenge and utility of this molecule lie in the chemoselective and orthogonal ligation of its functional groups, allowing for the stepwise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs).

cluster_molecule This compound Thiol Thiol Group (-SH) Amide Central Amide Core Thiol->Amide PEG2 Alkyne1 Alkyne Group (C≡CH) Amide->Alkyne1 PEG2 Alkyne2 Alkyne Group (C≡CH) Amide->Alkyne2 PEG2

Caption: Molecular structure of the heterotrifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this molecule and what are their specific reactivities?

A: The molecule has two types of reactive functional groups:

  • Thiol (-SH): The sulfhydryl group is a potent nucleophile. It reacts specifically with maleimides at pH 6.5-7.5 to form a stable, covalent thioether bond.[5][6] It can also react with iodoacetamides, pyridyl disulfides, and is susceptible to oxidation, which can lead to the formation of disulfide bonds.[7][8]

  • Alkynes (-C≡CH): The two terminal alkyne groups are used for "click chemistry".[9] They can undergo a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-containing molecules or a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[10][11][12]

Q2: How can I achieve selective conjugation to the thiol group while leaving the alkyne groups unreacted?

A: To selectively target the thiol group, you should use a thiol-specific reaction chemistry under conditions that do not activate the alkyne groups. The most common method is reacting the thiol with a maleimide-functionalized molecule in a buffer at pH 6.5-7.5.[5] This reaction is highly efficient and chemoselective, as terminal alkynes are generally unreactive under these conditions.

Q3: How can I achieve selective conjugation to the alkyne groups while leaving the thiol group unreacted?

A: Selectively reacting the alkyne groups requires careful consideration of the thiol's reactivity.

  • For SPAAC (Copper-Free Click): Strained alkynes can react directly with thiols in an azide-independent side reaction called thiol-yne addition.[13][14][15] To prevent this, it is recommended to first "cap" or protect the thiol group. This can be done by reacting it with an alkylating agent like iodoacetamide (B48618) (IAM) before proceeding with the SPAAC reaction.[13][15]

  • For CuAAC (Copper-Catalyzed Click): The thiol group can interfere with the copper catalyst, potentially leading to thiol oxidation and disulfide bond formation.[16][17] A more significant issue is a side reaction where the thiol, alkyne, and azide (B81097) form a thiotriazole byproduct, which can lead to false-positive results.[16][17] To mitigate this, the use of copper(I)-stabilizing ligands like TBTA is strongly recommended.[18][19] Alternatively, you can use a temporary thiol protecting group that can be removed after the CuAAC reaction.[20]

Q4: What are the key differences between using the alkyne groups in a CuAAC vs. a SPAAC reaction?

A: The choice between CuAAC and SPAAC depends on the nature of your experiment, particularly whether it involves living systems.

  • CuAAC: This reaction is typically very fast and efficient.[18] However, it requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[19] Copper can be toxic to living cells and can also damage biomolecules like DNA, which has historically limited its use in vivo.[18]

  • SPAAC: This reaction is "bioorthogonal," meaning it can proceed efficiently in complex biological environments without a toxic metal catalyst.[10][11] The reaction is driven by the ring strain of a cyclooctyne (B158145) partner (e.g., DBCO). While highly specific, SPAAC reactions can sometimes be slower than CuAAC and are susceptible to the thiol-yne side reaction as mentioned above.[13][14]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low Yield in Thiol-Maleimide Conjugation

Question: I am seeing very low or no conjugation when reacting the linker's thiol group with a maleimide-functionalized protein. What could be the cause?

Possible Cause Explanation & Solution
1. Thiol Oxidation The thiol group (-SH) is easily oxidized to a disulfide (-S-S-), which is unreactive toward maleimides. This is often promoted by dissolved oxygen or trace metal ions in the buffer. Solutions:De-gas Buffers: Thoroughly de-gas all buffers (e.g., by sparging with argon or nitrogen) before use. • Include a Chelator: Add 1-5 mM EDTA to your reaction buffer to chelate divalent metals that can catalyze oxidation.[5] • Add a Reducing Agent: Include a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to maintain the thiol in its reduced, reactive state.[5]
2. Maleimide (B117702) Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid.[5][6] Solutions:Strict pH Control: Maintain a reaction pH between 6.5 and 7.5 for optimal chemoselectivity and stability.[5][6] • Use Fresh Reagents: Prepare maleimide-containing solutions immediately before use and avoid storing them in aqueous buffers.[21]
3. Competing Thiols in Buffer The presence of other thiol-containing molecules, such as DTT or β-mercaptoethanol (BME), in your buffer will compete with the linker for reaction with the maleimide. Solution:Buffer Exchange: Ensure that any molecule you wish to conjugate has been thoroughly desalted or buffer-exchanged to remove any competing thiol-containing reagents before initiating the reaction.[5]
Issue 2: Poor Performance or Side Products in Copper-Catalyzed (CuAAC) Reaction

Question: My CuAAC reaction with an azide-functionalized molecule is giving low yields or unexpected products. Why is this happening?

Possible Cause Explanation & Solution
1. Thiol-Alkyne-Azide Side Reaction Under CuAAC conditions, the free thiol on the linker can participate in a copper-catalyzed three-component reaction with the alkyne and the azide to form a thiotriazole conjugate. This is a major source of byproducts and false positives.[16][17] Solutions:Use a Stabilizing Ligand: The addition of a copper(I)-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), is critical. It accelerates the desired CuAAC reaction, minimizing the opportunity for side reactions.[18][19] • Protect the Thiol: Consider a two-step approach where you first conjugate your thiol-reactive partner, purify the product, and then perform the CuAAC reaction. Alternatively, use a formal thiol protecting group.[20]
2. Thiol Oxidation to Disulfide The copper catalyst can promote the oxidation of the free thiol to a disulfide, consuming your starting material.[16] Solution:Work under Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) can help minimize oxidation.
Issue 3: Azide-Independent Background Reaction in Strain-Promoted (SPAAC) Reaction

Question: I am conjugating the linker to a strained cyclooctyne (e.g., DBCO), but I am observing a reaction even when my partner molecule does not contain an azide. What is causing this background signal?

Possible Cause Explanation & Solution
1. Thiol-Yne Addition The free thiol group can directly react with strained alkynes in an azide-independent manner via a mechanism known as thiol-yne addition. This is a known side reaction for SPAAC chemistry in the presence of free thiols.[13][14][15] Solution:Pre-reaction with a Thiol-Reactive Group: Before adding your strained alkyne reagent, you must first react or "cap" the thiol group. Incubate the linker with a thiol-reactive molecule that is compatible with SPAAC, such as iodoacetamide (IAM).[13][15] After this initial reaction, you can proceed with the SPAAC conjugation to the alkyne groups. This ensures that any observed reaction is azide-dependent.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimizing your orthogonal conjugation strategies.

Reaction Type Target Group Reagent Partner Recommended pH Key Considerations
Thiol-Maleimide Addition Thiol (-SH)Maleimide6.5 - 7.5Use fresh maleimide. Buffer must be free of DTT/BME. TCEP and EDTA are recommended.[5]
CuAAC Alkyne (-C≡CH)Azide7.0 - 8.0Crucial: Use a Cu(I) stabilizing ligand (e.g., TBTA).[18] Consider protecting the thiol first.
SPAAC Alkyne (-C≡CH)Strained Alkyne (DBCO, BCN)7.0 - 8.5Crucial: React/cap the thiol group first (e.g., with IAM) to prevent thiol-yne side reactions.[13][14]

Experimental Protocols & Workflows

Protocol: Two-Step Orthogonal Conjugation Workflow

This protocol describes a common use-case: first conjugating a maleimide-activated protein to the linker's thiol group, followed by conjugating an azide-functionalized fluorescent dye to the linker's alkyne groups via SPAAC.

cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC 'Click' Reaction S1_Start Maleimide-Activated Protein S1_React React at pH 7.0 Room Temp, 1-2 hr S1_Start->S1_React S1_Linker Linker in TCEP/EDTA Buffer S1_Linker->S1_React S1_Product Protein-Linker Conjugate S1_React->S1_Product S2_Purify Purify via SEC or Spin Filtration to remove excess linker S1_Product->S2_Purify S3_React React at pH 7.4 Room Temp, 1-12 hr S2_Purify->S3_React S3_Dye Azide-DBCO Fluorescent Dye S3_Dye->S3_React S3_Final Fluorescently Labeled Protein Conjugate S3_React->S3_Final

Caption: Workflow for a two-step orthogonal conjugation strategy.

Methodology:

  • Preparation for Thiol Reaction:

    • Dissolve the maleimide-activated protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0 containing 1 mM EDTA.

    • Dissolve the this compound linker in the same buffer, adding 0.5 mM TCEP to ensure the thiol remains reduced.

  • Thiol-Maleimide Conjugation:

    • Add a 5- to 10-fold molar excess of the linker solution to the protein solution.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess unreacted linker from the protein-linker conjugate. This is critical to prevent the linker from reacting with your second payload.

    • Use a suitable method based on molecular weight differences, such as size-exclusion chromatography (SEC) or repeated centrifugation with a spin filtration device (e.g., 10K MWCO).[22]

  • SPAAC Reaction:

    • To the purified protein-linker conjugate, add the azide-functionalized dye (preferably one activated with a strained alkyne like DBCO) at a 5- to 20-fold molar excess.

    • Incubate at room temperature for 1 to 12 hours, or at 4°C overnight. The reaction can be monitored by fluorescence or chromatography.

  • Final Purification:

    • Remove the excess unreacted dye using SEC or spin filtration to yield the final, purified conjugate.

    • Characterize the final product using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the final drug-to-antibody ratio (DAR) or labeling efficiency.

Troubleshooting Logic Diagram

Start Low Yield in CuAAC Reaction Q1 Did you use a Cu(I) stabilizing ligand (e.g., TBTA)? Start->Q1 Sol1 Add TBTA to the reaction. This is critical to prevent side reactions with the thiol. Q1->Sol1 No Q2 Is your biomolecule sensitive to copper? Q1->Q2 Yes Sol2 Switch to a copper-free SPAAC reaction. Remember to cap the thiol first. Q2->Sol2 Yes Sol3 Consider protecting the thiol before the CuAAC reaction or perform the thiol conjugation first. Q2->Sol3 No

Caption: Decision tree for troubleshooting low CuAAC reaction yields.

References

Technical Support Center: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional crosslinker containing a terminal thiol group and two alkyne groups. The polyethylene (B3416737) glycol (PEG) spacers enhance its solubility in aqueous solutions and reduce steric hindrance during conjugation reactions.[1] Its unique structure allows for dual-functionality; the thiol group can react with maleimides or other thiol-reactive moieties, while the alkyne groups are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2][3]

Q2: What are the primary applications for this linker?

A2: This linker is primarily used in bioconjugation and drug delivery.[1] It is particularly valuable for the synthesis of antibody-drug conjugates (ADCs), allowing for the attachment of two azide-containing molecules (such as drugs or imaging agents) via click chemistry and conjugation to a thiol-containing biomolecule (like an antibody or peptide).[4][5]

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[6] For short-term storage, refrigeration at 2-8°C is acceptable. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q4: In which solvents is this linker soluble?

Storage and Handling Guidelines

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

ParameterRecommendationRationale
Storage Temperature -20°C (long-term)Minimizes degradation of the reactive functional groups.[6]
Storage Conditions Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light.The thiol group is susceptible to oxidation, and the alkyne groups can be sensitive to certain conditions.[9]
Handling Allow the vial to warm to room temperature before opening. Use anhydrous solvents for preparing stock solutions.Prevents condensation of moisture, which can lead to hydrolysis.
Solution Storage Prepare solutions fresh for each use. If short-term storage is necessary, store at -20°C and use within a few days. Avoid repeated freeze-thaw cycles.The thiol group can oxidize in solution, and other functional groups may degrade over time.

Troubleshooting Guides

Thiol Group Reactivity Issues

The terminal thiol group is intended for conjugation with moieties like maleimides. If you are experiencing low conjugation efficiency, consider the following:

Q: Why is my thiol-maleimide conjugation yield low?

A: Low yield in thiol-maleimide conjugations can be due to several factors. The primary culprits are often thiol oxidation and maleimide (B117702) hydrolysis.

  • Thiol Oxidation: The thiol group (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.

    • Solution: Always use degassed buffers for your conjugation reaction. Working under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

  • Maleimide Instability: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.

    • Solution: Prepare maleimide-containing solutions immediately before use. Perform the conjugation reaction at a pH between 6.5 and 7.5 to balance maleimide stability and thiol reactivity.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the thiol linker to the maleimide-containing molecule can lead to incomplete reactions.

    • Solution: Optimize the molar ratio of your reactants. A 1.5 to 20-fold molar excess of the maleimide reagent is a common starting point.

Experimental Workflow for Thiol-Maleimide Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_buffer Prepare Degassed Buffer (pH 6.5-7.5) prep_thiol Dissolve Thiol Linker prep_buffer->prep_thiol prep_maleimide Dissolve Maleimide Compound prep_buffer->prep_maleimide mix Mix Reactants prep_thiol->mix prep_maleimide->mix incubate Incubate (Room temp, 1-2h or 4°C, overnight) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: A typical workflow for thiol-maleimide conjugation.

Alkyne Group Reactivity Issues (CuAAC)

The two alkyne groups are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Q: My CuAAC "click" reaction is not working or has a low yield. What could be the problem?

A: Successful CuAAC reactions depend on the presence of an active Cu(I) catalyst and the quality of the reagents.

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.

    • Solution: Ensure you are using a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its Cu(I) state. Using a Cu(I)-stabilizing ligand like THPTA or TBTA is also highly recommended.

  • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding.

    • Solution: Use high-purity reagents. Store azide-containing compounds properly, as they can be unstable.

  • Substrate-Specific Issues: Steric hindrance around the alkyne or azide functional groups can impede the reaction.

    • Solution: If possible, consider increasing the reaction temperature or extending the reaction time. Using a longer PEG spacer in your azide-containing molecule might also help.

  • Copper Contamination in Final Product: Residual copper can be problematic for downstream applications.

    • Solution: Purify the final conjugate using methods that can remove metal ions, such as size-exclusion chromatography with a buffer containing a chelating agent like EDTA, or by using a metal-chelating resin.

Troubleshooting Logic for Low CuAAC Yield

G start Low or No CuAAC Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the alkyne and azide reagents of high quality? start->check_reagents check_conditions Are the reaction conditions optimal? start->check_conditions solution_catalyst Add fresh reducing agent (e.g., sodium ascorbate). Use a Cu(I)-stabilizing ligand (e.g., THPTA). check_catalyst->solution_catalyst No solution_reagents Use fresh, high-purity reagents. Store reagents under recommended conditions. check_reagents->solution_reagents No solution_conditions Optimize temperature and reaction time. Consider a different solvent if solubility is an issue. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation
  • Buffer Preparation: Prepare a degassed conjugation buffer, such as phosphate-buffered saline (PBS), at a pH of 6.5-7.5.

  • Thiol Linker Preparation: Dissolve this compound in the degassed buffer to the desired concentration.

  • Maleimide Compound Preparation: Immediately before use, dissolve the maleimide-containing molecule in a compatible solvent (e.g., DMSO or DMF for hydrophobic molecules, or the conjugation buffer for hydrophilic molecules).

  • Conjugation Reaction: Add the desired molar excess of the maleimide solution to the thiol linker solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to quench any unreacted maleimide.

  • Purification: Remove excess, unreacted reagents from the conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Dissolve the azide-containing molecule in the reaction buffer (e.g., PBS).

    • Dissolve the alkyne-containing linker (the product from the thiol-maleimide conjugation) in the same buffer.

    • Prepare stock solutions of a Cu(II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA).

  • Reaction Mixture Assembly: In a single tube, combine the alkyne-containing molecule, the azide-containing molecule, and the Cu(I)-stabilizing ligand.

  • Initiation: Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the click reaction. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.

  • Purification: Purify the final conjugate using a method that will remove the copper catalyst and unreacted small molecules, such as SEC with a buffer containing EDTA.

References

Validation & Comparative

characterization of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a novel bifunctional linker, with a well-established alternative, Maleimide-PEG-Thiol linkers. The comparison focuses on their chemical properties, reactivity, and typical characterization data, supported by generalized experimental protocols and visual workflows to aid in the selection of the appropriate linker for your bioconjugation needs, particularly in the field of Antibody-Drug Conjugates (ADCs).

Introduction to Bifunctional PEG Linkers in ADCs

Bifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial components in the design of ADCs. They connect a cytotoxic drug to a monoclonal antibody, and the PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate. The choice of reactive terminal groups on the linker dictates the conjugation strategy and the stability of the final ADC. This guide examines two distinct chemical approaches: the use of a dual-alkyne and thiol linker for "click" chemistry and thiol-based conjugation, and the more traditional maleimide-thiol conjugation.

Head-to-Head Comparison: Alkyne-Thiol vs. Maleimide-Thiol Linkers

The this compound linker offers a unique combination of functionalities. The thiol group allows for covalent attachment to biomolecules through disulfide exchange or conjugation to electrophiles, while the two alkyne groups provide handles for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry"[1]. This allows for the attachment of two molecular entities, such as imaging agents or secondary drugs.

In contrast, Maleimide-PEG-Thiol linkers are a widely used class of reagents where the maleimide (B117702) group reacts specifically with free thiol groups (from cysteine residues in proteins, for example) to form a stable thioether bond. This is a highly efficient and specific conjugation method under physiological conditions.

Below is a summary of the key characteristics of this compound and a representative Maleimide-PEG4-Thiol linker.

FeatureThis compoundMaleimide-PEG4-Thiol (Representative)
Molecular Weight 445.57 g/mol [2]~425.5 g/mol (varies with PEG length)
Purity >95%[2]Typically >95%
Thiol-Reactive Group Thiol (-SH)Maleimide
Secondary Reactive Group(s) Two Terminal Alkynes (-C≡CH)Thiol (-SH)
Conjugation Chemistry Thiol conjugation (e.g., to maleimides) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]Thiol-Maleimide Michael Addition
Orthogonality High: Allows for sequential or simultaneous orthogonal conjugations.Moderate: Both ends are thiol-reactive in different ways (one is a thiol, one reacts with thiols).
Bond Stability Thioether bond is stable; Triazole ring from click chemistry is highly stable.Thioether bond is stable.

Experimental Characterization Data

The following tables present representative analytical data for the two classes of linkers. Note that specific values will vary depending on the exact molecule and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR is used to confirm the chemical structure and purity of the linkers.

Linker ClassNucleusRepresentative Chemical Shifts (ppm)Interpretation
This compound ¹H~3.6 (s)PEG backbone (-CH₂CH₂O-) protons.
~2.4 (t)Alkyne proton (-C≡CH).
~2.7 (t)Protons adjacent to the thiol group (-CH₂SH).
Maleimide-PEG-Thiol ¹H~6.7 (s)Maleimide ring protons (-CH=CH-).
~3.6 (s)PEG backbone (-CH₂CH₂O-) protons.
~2.7 (t)Protons adjacent to the thiol group (-CH₂SH).
Mass Spectrometry (MS) Data

MS is used to confirm the molecular weight and identify any impurities.

Linker ClassIonization TechniqueExpected [M+H]⁺ (m/z)Notes
This compound ESI-MS446.57Confirms the molecular weight of the parent ion.
Maleimide-PEG4-Thiol ESI-MS~426.5The exact mass will depend on the PEG chain length.
High-Performance Liquid Chromatography (HPLC) Data

HPLC is used to assess the purity of the linker.

Linker ClassColumnMobile Phase GradientExpected Retention Time
This compound C18Water/Acetonitrile with 0.1% TFADependent on specific conditions, but a single major peak is expected.
Maleimide-PEG-Thiol C18Water/Acetonitrile with 0.1% TFADependent on specific conditions, a single major peak indicates high purity.

Experimental Protocols

The following are generalized protocols for the characterization and use of these bifunctional linkers. Researchers should optimize these protocols for their specific applications.

Protocol 1: ¹H-NMR Characterization of PEG Linkers
  • Sample Preparation: Dissolve 1-5 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument Setup: Acquire the ¹H-NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecular structure. The integration of the PEG backbone protons relative to the end-group protons can be used to confirm the PEG chain length.

Protocol 2: LC-MS Analysis of PEG Linkers
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a suitable solvent (e.g., water/acetonitrile). Dilute to a final concentration of 10-100 µg/mL in the initial mobile phase.

  • LC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes at a flow rate of 0.2-0.5 mL/min.

  • MS Detection: Couple the LC system to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Data Analysis: Extract the total ion chromatogram (TIC) to assess purity and analyze the mass spectrum of the major peak to confirm the molecular weight.

Protocol 3: Thiol-Maleimide Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody with reduced cysteines) in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the excess reducing agent.

  • Linker Preparation: Dissolve the Maleimide-PEG-Thiol linker in a compatible solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted linker using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting conjugate using techniques like SDS-PAGE, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Component Preparation:

    • Dissolve the alkyne-containing molecule (e.g., the conjugate from Protocol 3 using an alkyne-thiol linker) in an appropriate buffer (e.g., PBS).

    • Dissolve the azide-containing molecule (e.g., an azide-modified drug) in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of a copper(II) sulfate (B86663), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and the azide-containing molecule.

  • Catalyst Addition: Add the copper-chelating ligand, followed by the copper(II) sulfate solution. Finally, add the sodium ascorbate (B8700270) solution to initiate the reaction.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method, such as SEC, to remove the catalyst and unreacted components.

  • Characterization: Analyze the final product by LC-MS and other relevant techniques to confirm successful conjugation.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the conjugation chemistries and an experimental workflow.

G cluster_0 Thiol-Maleimide Conjugation Protein_SH Protein-SH Conjugate Protein-S-Linker Protein_SH->Conjugate Michael Addition Maleimide_Linker Maleimide-Linker Maleimide_Linker->Conjugate

Caption: Thiol-Maleimide Conjugation Pathway.

G cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Molecule_Alkyne Molecule-Alkyne Triazole_Conjugate Molecule-Triazole-Molecule Molecule_Alkyne->Triazole_Conjugate Molecule_Azide Molecule-Azide Molecule_Azide->Triazole_Conjugate Catalyst Cu(I) Catalyst Catalyst->Triazole_Conjugate

Caption: Click Chemistry (CuAAC) Pathway.

G start Start: Prepare Linker and Biomolecule dissolve Dissolve Linker and Biomolecule in Buffers start->dissolve mix Mix Reactants dissolve->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize Product (LC-MS, NMR) purify->characterize end End: Purified Conjugate characterize->end

Caption: General Bioconjugation Workflow.

Conclusion

The choice between this compound and Maleimide-PEG-Thiol linkers depends on the specific requirements of the bioconjugation application. The dual-alkyne thiol linker provides a versatile platform for creating more complex conjugates with multiple functionalities through orthogonal click chemistry. This can be particularly advantageous for developing next-generation ADCs with dual payloads or for incorporating imaging agents. The maleimide-thiol chemistry, while less versatile in terms of the number of conjugations, is a robust, highly efficient, and well-established method for linking molecules to proteins. Researchers should carefully consider the desired final structure, the available functional groups on their biomolecules, and the required stability of the conjugate when selecting the appropriate linker. The experimental protocols and characterization data provided in this guide serve as a starting point for the successful implementation of these powerful bioconjugation tools.

References

A Comparative Guide to the HPLC Analysis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the thiol-yne click chemistry reaction involving the bifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs), due to its dual alkyne functionalities for payload attachment and a terminal thiol for conjugation to biomolecules.

Accurate and robust analytical methods are crucial for monitoring the progress of the conjugation reaction, quantifying the yield of the desired product, and identifying any impurities. This guide presents supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques to aid researchers in optimizing their analytical workflows.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of bioconjugation reactions. It separates molecules based on their hydrophobicity. In the context of the this compound reaction, RP-HPLC can be used to separate the starting materials (the thiol linker and an azide-containing molecule), the conjugated product, and any side products.

Due to the polyethylene (B3416737) glycol (PEG) chains, this linker and its conjugates may lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Therefore, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are often employed for accurate quantification and identification.

Experimental Protocol: RP-HPLC-CAD Method

This protocol outlines a general method for monitoring the reaction between this compound and an azide-containing payload.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

Materials:

  • This compound

  • Azide-containing molecule (e.g., a fluorescent dye or a small molecule drug with an azide (B81097) handle)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 50°C

Sample Preparation:

  • At various time points during the reaction, withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot 1:100 in Mobile Phase A.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Data Presentation: Quantitative Analysis of Reaction Progress

The progress of the reaction can be monitored by integrating the peak areas of the reactants and the product in the HPLC chromatogram. The following table presents hypothetical, yet representative, data for a typical reaction.

Time (minutes)Peak Area (mAUs) - Thiol LinkerPeak Area (mAUs) - Azide ReactantPeak Area (mAU*s) - Conjugated Product% Conversion
05000480000%
3035003300150030%
6020001800300060%
120500300450090%
240< 50< 504950>99%

% Conversion is calculated based on the disappearance of the limiting reactant.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_reaction Reaction Mixture cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis cluster_data Data Analysis Thiol_Linker Thiol Linker Aliquot Withdraw Aliquot Thiol_Linker->Aliquot Azide_Reactant Azide Reactant Azide_Reactant->Aliquot Quench Quench Reaction Aliquot->Quench Injection Inject Sample Quench->Injection Separation RP-HPLC Separation Injection->Separation Detection CAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Conversion Integration->Quantification

HPLC Analysis Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information for the analysis of the this compound reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that can be used to determine the concentration of reactants and products without the need for reference standards for each component.

Advantages of NMR over HPLC:

  • Absolute Quantification: qNMR can provide absolute quantification of molecules in a sample using an internal standard of known concentration. HPLC typically provides relative quantification unless calibrated with a standard for each analyte.

  • Structural Information: NMR provides detailed structural information, which can be invaluable for identifying unexpected side products or intermediates.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

Disadvantages of NMR compared to HPLC:

  • Lower Sensitivity: NMR is generally less sensitive than HPLC, especially when using detectors like CAD or MS.

  • Complex Spectra: For complex reaction mixtures, the NMR spectra can be crowded and difficult to interpret, especially for larger molecules.

  • Higher Cost and Expertise: NMR instrumentation is more expensive and requires a higher level of operator expertise compared to standard HPLC systems.

Comparative Data: HPLC vs. NMR for Reaction Monitoring
ParameterHPLC-CADQuantitative ¹H NMR
Principle Separation based on hydrophobicity, detection based on aerosol chargingDetection of nuclear spin transitions in a magnetic field
Quantification Relative (peak area), requires calibration for absolute valuesAbsolute (with internal standard)
Sensitivity High (ng range)Moderate (µg to mg range)
Sample Throughput HighLower
Structural Info Limited (retention time)High (chemical shifts, coupling constants)
Cost ModerateHigh

Visualization of the Chemical Reaction

The thiol-yne reaction proceeds via a "click" mechanism, where the thiol group of the linker adds across one of the alkyne groups of a suitable reaction partner. In the case of this compound reacting with an azide, this would typically be a copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the thiol group itself can react with alkynes in a thiol-yne click reaction. The provided linker has both functionalities. For the purpose of this guide, we will visualize the reaction of the thiol group with an activated alkyne.

Thiol-Yne Click Reaction

Disclaimer: The quantitative data presented in the tables are representative and intended for illustrative purposes. Actual experimental results will vary depending on the specific reaction conditions and analytical instrumentation. It is essential to perform proper method validation for any quantitative analysis.

A Comparative Guide to the Conjugation Efficiency of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conjugation efficiency of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a heterobifunctional linker designed for "click chemistry," against alternative bioconjugation methods. The focus is on providing supporting experimental data and detailed protocols to enable informed decisions in the design and execution of bioconjugation strategies.

Introduction to this compound

This compound is a linker molecule featuring a terminal thiol group and two alkyne functionalities, separated by short polyethylene (B3416737) glycol (PEG) chains.[1] The thiol group allows for specific attachment to biomolecules, often through disulfide reduction or reaction with electrophilic groups. The two alkyne groups serve as handles for subsequent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This dual-alkyne functionality offers the potential for creating multivalent or branched bioconjugates.

Comparison of Conjugation Chemistries

The primary mode of conjugation for the alkyne groups on the linker is thiol-yne click chemistry. This section compares its performance with a widely used alternative, maleimide-thiol conjugation.

Data Presentation: Conjugation Efficiency and Reaction Conditions

Linker ChemistryTarget Functional GroupReaction ConditionsReaction TimeReported EfficiencyKey Features
Thiol-yne (Click Chemistry) AzideCatalyst (e.g., phosphine (B1218219) or copper), Room Temperature1-4 hours>95% [2]Highly efficient and specific; bio-orthogonal.[2]
N-Alkyl Maleimide-thiolThiolpH 6.5-7.5, Room Temperature1-2 hours>90%[2]Fast reaction with thiols.[2]
N-Aryl Maleimide-thiolThiolpH 7.4, Room Temperature< 1 hour>90%[2]Approximately 2.5 times faster than N-alkyl maleimides.[2]
Vinyl Sulfone-thiolThiolpH 7-9, Room Temperature2-4 hours>90%[2]Rapid and selective reaction with thiols at the specified pH range.[2]

Key Insights:

  • Thiol-yne click chemistry, the reaction utilized by this compound, demonstrates exceptionally high conjugation efficiency, often exceeding 95%.[2]

  • While maleimide-based conjugations are also highly efficient, the stability of the resulting thioether bond can be a concern, with potential for retro-Michael reactions leading to deconjugation.

  • The choice of conjugation chemistry should be guided by the specific requirements of the application, including the desired stability of the final conjugate and the reaction conditions tolerated by the biomolecules involved.

Experimental Protocols for Determining Conjugation Efficiency

Accurate determination of conjugation efficiency is critical for the characterization and quality control of bioconjugates. Below are detailed protocols for two common analytical methods: UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: UV-Vis Spectrophotometry

This method is suitable when the molecule being conjugated to the linker has a distinct UV-Vis absorbance spectrum from the biomolecule.

Materials:

  • Bioconjugate sample

  • Unconjugated biomolecule (control)

  • Conjugation buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated biomolecule and the alkyne-containing molecule at two different wavelengths:

      • λ1: Wavelength of maximum absorbance for the biomolecule (e.g., 280 nm for proteins).

      • λ2: Wavelength of maximum absorbance for the conjugated molecule.

  • Sample Preparation:

    • Prepare a solution of the bioconjugate in the conjugation buffer.

    • Prepare a solution of the unconjugated biomolecule at the same concentration as a control.

  • Absorbance Measurement:

    • Measure the absorbance of the bioconjugate solution at λ1 and λ2.

    • Measure the absorbance of the unconjugated biomolecule solution at λ1 and λ2.

  • Calculation of Conjugation Efficiency:

    • The degree of labeling (DOL) or conjugation ratio can be calculated using the Beer-Lambert law and simultaneous equations to solve for the concentrations of the biomolecule and the conjugated molecule in the sample.

    • Conjugation Efficiency (%) = (Moles of conjugated linker / Total moles of biomolecule) x 100

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate method to determine the molecular weight of the conjugate and can resolve different conjugated species.

Materials:

  • Bioconjugate sample

  • Unconjugated biomolecule (control)

  • Appropriate solvents for liquid chromatography (e.g., acetonitrile (B52724), water with formic acid)

  • LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C18 for proteins)

Procedure:

  • Sample Preparation:

    • Desalt the bioconjugate and unconjugated biomolecule samples to remove non-volatile salts.

    • Dilute the samples to an appropriate concentration for LC-MS analysis in a suitable buffer (e.g., 0.1% formic acid in water).

  • LC Separation:

    • Inject the sample onto the LC system.

    • Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • MS Analysis:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Acquire mass spectra of the eluting peaks corresponding to the unconjugated biomolecule and the conjugate(s).

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the different species present.

    • The difference in mass between the unconjugated biomolecule and the conjugate will correspond to the mass of the attached linker and any other modifications.

    • The relative peak areas of the unconjugated and conjugated species in the chromatogram can be used to quantify the conjugation efficiency.

Visualizing Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis Efficiency Determination start Start prep_biomolecule Prepare Biomolecule Solution start->prep_biomolecule prep_linker Prepare Linker Solution start->prep_linker mix Mix Biomolecule and Linker prep_biomolecule->mix prep_linker->mix incubate Incubate (with catalyst if needed) mix->incubate quench Quench Reaction (optional) incubate->quench purify Purify Conjugate quench->purify uv_vis UV-Vis Analysis purify->uv_vis lc_ms LC-MS Analysis purify->lc_ms calculate Calculate Efficiency uv_vis->calculate lc_ms->calculate end end calculate->end End

Caption: Experimental workflow for determining conjugation efficiency.

logical_comparison cluster_product Target Product cluster_alternatives Alternative Chemistries cluster_criteria Comparison Criteria product N,N-Bis(PEG2-alkyne)- N-amido-PEG2-thiol efficiency Conjugation Efficiency product->efficiency stability Linkage Stability product->stability specificity Reaction Specificity product->specificity conditions Reaction Conditions product->conditions maleimide Maleimide-Thiol Conjugation maleimide->efficiency maleimide->stability maleimide->specificity maleimide->conditions nhs_ester NHS-Ester Amination nhs_ester->efficiency nhs_ester->stability nhs_ester->specificity nhs_ester->conditions other_click Other Click Chemistries other_click->efficiency other_click->stability other_click->specificity other_click->conditions

Caption: Logical framework for comparing conjugation chemistries.

References

A Head-to-Head Comparison: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol vs. Alternative Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of a heterobifunctional linker is a critical determinant of the stability, efficacy, and homogeneity of the final conjugate. This guide provides an objective comparison of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol with other classes of heterobifunctional linkers, supported by experimental data on their underlying conjugation chemistries. We will delve into the performance metrics, stability, and reaction specificity of these linkers to empower researchers in making informed decisions for their drug development and research applications.

This compound is a novel heterobifunctional linker designed for advanced bioconjugation strategies. It possesses a terminal thiol group for selective reaction with electrophiles and two terminal alkyne groups, enabling dual functionalization via "click chemistry."[1][2][3] This unique architecture allows for the attachment of two different molecules to a primary biomolecule, opening avenues for the creation of complex constructs such as antibody-drug conjugates (ADCs) with multiple payloads or imaging agents.

Structural Overview

Heterobifunctional linkers are characterized by two different reactive moieties, allowing for sequential and controlled conjugation of two distinct molecules.[4] This targeted approach minimizes the formation of undesirable homodimers, a common issue with homobifunctional linkers.[4]

cluster_0 General Heterobifunctional Linker Reactive Group A Reactive Group A Spacer Arm Spacer Arm Reactive Group A->Spacer Arm Reactive Group B Reactive Group B Spacer Arm->Reactive Group B

Caption: General structure of a heterobifunctional linker.

The this compound linker incorporates a thiol group, which readily reacts with maleimides or haloacetamides, and two alkyne groups for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.

cluster_1 This compound Thiol Thiol (-SH) PEG2_Thiol PEG2 Thiol->PEG2_Thiol Amido_N N-amido PEG2_Thiol->Amido_N PEG2_Alkyne1 PEG2 Amido_N->PEG2_Alkyne1 PEG2_Alkyne2 PEG2 Amido_N->PEG2_Alkyne2 Alkyne1 Alkyne PEG2_Alkyne1->Alkyne1 Alkyne2 Alkyne PEG2_Alkyne2->Alkyne2

Caption: Structure of this compound.

Performance Comparison of Conjugation Chemistries

The performance of a heterobifunctional linker is intrinsically linked to the efficiency and stability of its reactive ends. The following tables summarize key performance metrics for the conjugation chemistries employed by this compound (thiol-yne click chemistry) and common alternatives.

Table 1: Conjugation Efficiency and Kinetics

Linker Chemistry Typical Reaction Conditions Reaction Time Conjugation Efficiency Key Features
Thiol-yne (Click Chemistry) Catalyst (e.g., copper(I) for CuAAC), Room Temperature 1-4 hours Very High (>95%) Highly efficient and specific, bio-orthogonal.
Thiol-Maleimide (N-Aryl) pH 7.4, Room Temperature < 1 hour High (>90%) Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.
Thiol-Maleimide (N-Alkyl) pH 6.5-7.5, Room Temperature 1-2 hours High (>90%) Fast reaction with thiols, widely used.

| Thiol-Vinyl Sulfone | pH 7-9, Room Temperature | 2-4 hours | High (>90%) | Rapid and selective reaction with thiols at neutral to slightly basic pH. |

Table 2: Stability of the Resulting Linkage

Linker Chemistry Resulting Linkage Stability Notes
Thiol-yne (Click Chemistry) Triazole Very High The 1,2,3-triazole ring is highly stable and resistant to hydrolysis, oxidation, and enzymatic cleavage.
Thiol-Maleimide (N-Aryl) Thioether (succinimide ring) High The thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.
Thiol-Maleimide (N-Alkyl) Thioether (succinimide ring) Moderate Prone to retro-Michael addition, leading to potential deconjugation, especially in the presence of other thiols like albumin.

| Thiol-Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. |

The data indicates that click chemistry, utilized by the alkyne groups of this compound, offers superior stability of the resulting triazole linkage compared to the thioether bond formed from traditional N-alkyl maleimide (B117702) reactions. While N-aryl maleimides show improved stability over their N-alkyl counterparts due to rapid hydrolysis of the succinimide (B58015) ring, the triazole linkage from click chemistry is generally considered more robust.

Experimental Workflows and Signaling Pathways

The utility of heterobifunctional linkers is best illustrated through their application in constructing complex biomolecules like Antibody-Drug Conjugates (ADCs).

cluster_workflow ADC Conjugation Workflow Antibody Antibody (with engineered Cys) Conjugation1 Step 1: Thiol Reaction Antibody->Conjugation1 Linker Heterobifunctional Linker Linker->Conjugation1 Payload Cytotoxic Payload Conjugation2 Step 2: Click Chemistry Payload->Conjugation2 Intermediate Antibody-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 ADC Final ADC Conjugation2->ADC

Caption: A typical two-step ADC conjugation workflow.

In a typical ADC application, the antibody first binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and the cytotoxic payload is released, leading to cell death. The stability of the linker is paramount to ensure the payload is not prematurely released in the bloodstream, which could cause systemic toxicity.[6]

cluster_pathway ADC Mechanism of Action ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Internalization Internalization Binding->Internalization PayloadRelease Payload Release (Linker Cleavage) Internalization->PayloadRelease CellDeath Apoptosis PayloadRelease->CellDeath

Caption: Simplified signaling pathway of an ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for key conjugation reactions.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing biomolecule to a maleimide-functionalized molecule.

  • Preparation of Biomolecule: Ensure the thiol-containing biomolecule (e.g., a protein with a free cysteine) is in a suitable buffer, typically at pH 6.5-7.5. The presence of a reducing agent like TCEP may be necessary to maintain the thiol in its reduced state.

  • Linker Preparation: Dissolve the maleimide-containing linker in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the maleimide-linker solution to the biomolecule solution. A 5-20 fold molar excess of the linker is commonly used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching agent.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified molecule to an alkyne-containing biomolecule.[7]

  • Reagent Preparation:

    • Prepare stock solutions of the azide- and alkyne-containing molecules in a suitable buffer or solvent.

    • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions.

  • Conjugation Reaction:

    • In the main reaction vessel, combine the alkyne- and azide-containing molecules.

    • Add the copper/ligand premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using an appropriate method, such as SEC, to remove the copper catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry method is ideal for applications in living systems.[8]

  • Reagent Preparation: Prepare solutions of the azide-containing molecule and the strained alkyne (e.g., DBCO or BCN) containing molecule in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction: Mix the two reactant solutions. A 2-10 fold molar excess of the strained alkyne is often used.

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants.

  • Purification: Purify the conjugate using a suitable method like SEC to remove any unreacted starting materials.

Conclusion

This compound offers a versatile platform for creating complex bioconjugates with a high degree of control and stability. Its dual-alkyne functionality, coupled with a thiol-reactive handle, allows for the attachment of multiple and diverse molecular entities. When comparing the underlying chemistries, the click chemistry afforded by the alkyne groups provides a more stable linkage than traditional thiol-maleimide conjugation, a critical advantage for in vivo applications such as ADCs. While maleimide-based linkers, particularly N-aryl maleimides, offer rapid kinetics and improved stability over older generations, the robustness of the triazole ring formed via click chemistry makes it a superior choice for applications demanding high stability. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the desired stoichiometry, the nature of the molecules to be conjugated, and the intended biological environment.

References

Stability Showdown: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol Conjugates Poised for Superior Plasma Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of linker chemistries in plasma is a paramount concern. Premature cleavage of a conjugate can lead to off-target toxicity, reduced efficacy, and misleading pharmacokinetic profiles. This guide provides an objective comparison of the anticipated plasma stability of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol conjugates against other common alternatives, supported by available experimental data and detailed methodologies.

The ideal bioconjugate linker must strike a delicate balance: remaining steadfast in the dynamic environment of systemic circulation while enabling the release of its payload under specific conditions, if required. The this compound linker, with its thiol-reactive handle and dual alkyne functionalities for "click" chemistry, presents a modern approach to bioconjugation. Its stability is underpinned by the inherent robustness of the bonds it forms and the thoughtful design of its backbone.

Comparative Plasma Stability: A Data-Driven Overview

While direct quantitative plasma stability data for this compound is not extensively available in the public domain, its stability profile can be inferred from the nature of its chemical bonds. The primary point of conjugation is the thiol group, which can react with various functionalities. The alkyne groups are designed for subsequent click chemistry reactions, typically with azides, to form highly stable triazole rings.

Here, we compare the anticipated stability of conjugates formed using this linker with well-established alternatives.

Linker ChemistryBond FormedKey Stability FeaturesReported Plasma Half-life/Stability
Thiol-Alkyne (via Thiol-yne reaction) ThioetherThe resulting thioether bond is highly stable and not susceptible to retro-Michael addition, a common degradation pathway for maleimide-based conjugates. The amide backbone of the PEG linker further enhances stability compared to ester-based linkers.While specific data is limited, thioether bonds are known to be highly stable in plasma. The half-life is expected to be significantly longer than that of thiol-maleimide conjugates.
Thiol-Maleimide ThiosuccinimideSusceptible to retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione (B108866), leading to premature payload release.[1] Ring hydrolysis can lead to a more stable form, but this is often a slow and competing reaction.Variable, can be as low as 1-2 days for some antibody-drug conjugates (ADCs).[2]
Thiol-Bromoacetamide ThioetherForms a stable thioether bond, offering a significant improvement in plasma stability over maleimide-based linkers.[2]ADC linker half-life in circulation reported to be around 7 days.[2]
Thiol-Vinyl Sulfone ThioetherForms a stable, irreversible thioether bond.Model compounds with glutathione have calculated half-lives ranging from approximately 50 to 1,000 hours.[3]
Disulfide DisulfideCleavable in the reducing environment of the cell, but can also be susceptible to exchange with plasma thiols, leading to premature cleavage.Stability can be tuned by modulating steric hindrance around the disulfide bond.

The Stability Advantage of this compound

The superior stability of conjugates derived from this compound stems from two key structural features:

  • Stable Linkage Chemistry: When the thiol group of the linker reacts with a suitable partner (e.g., in a thiol-yne reaction), it forms a highly stable thioether bond. This bond is not prone to the reversibility seen with thiol-maleimide adducts.[1] Furthermore, the alkyne groups, upon reaction with azides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), form a triazole ring, which is exceptionally stable in biological media.

  • Robust Amide Backbone: The PEG chains in the linker are connected via amide bonds. Amide bonds are significantly more resistant to hydrolysis by plasma esterases compared to ester bonds. This intrinsic stability of the linker backbone is crucial for maintaining the integrity of the conjugate during circulation.

Experimental Protocols for Assessing Plasma Stability

Accurate assessment of conjugate stability is crucial for preclinical development. A generalized protocol for an in vitro plasma stability assay using LC-MS is provided below.

Objective:

To determine the in vitro stability of a bioconjugate in plasma by quantifying the amount of intact conjugate over time.

Materials:
  • Test bioconjugate (e.g., antibody conjugated with this compound)

  • Control conjugate (e.g., a similar conjugate with a less stable linker like thiol-maleimide)

  • Human, mouse, or rat plasma (citrate or heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled with a suitable liquid chromatography system)

Methodology:
  • Sample Preparation:

    • Pre-warm plasma and PBS to 37°C.

    • Spike the test and control conjugates into separate aliquots of plasma at a final concentration of, for example, 1 mg/mL. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.

    • Gently mix and immediately take a time point zero (T=0) sample.

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each time point, immediately quench the reaction by adding a defined volume of the plasma sample to the cold quenching solution. This precipitates plasma proteins and stops enzymatic activity.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the concentration of the intact conjugate.

    • Develop a specific and sensitive LC-MS method to separate the intact conjugate from potential degradation products and plasma components.

    • Monitor the parent mass of the intact conjugate.

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining conjugate against time.

    • Determine the half-life (t½) of the conjugate in plasma.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles of linker stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Spike Conjugate into Plasma t0 T=0 Sample start->t0 Immediate incubate Incubate at 37°C quench Quench Reaction t0->quench Process T=0 timepoints Collect Aliquots (1, 4, 8, 24, 48, 72h) incubate->timepoints timepoints->quench Process Timepoints centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Data Analysis (% Remaining, t½) lcms->data

Caption: Experimental workflow for assessing the plasma stability of bioconjugates.

Linker_Stability_Logic cluster_conjugate Bioconjugate in Plasma cluster_stable Stable Linker cluster_unstable Unstable Linker conjugate Intact Conjugate stable_outcome Maintains Integrity Long Half-life conjugate->stable_outcome e.g., Thiol-Alkyne (Thioether) Amide Backbone unstable_outcome Premature Cleavage Short Half-life conjugate->unstable_outcome e.g., Thiol-Maleimide Ester Backbone off_target Off-target Toxicity unstable_outcome->off_target

Caption: Logical relationship between linker chemistry and plasma stability outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a specialized linker molecule. Adherence to these procedures is crucial for ensuring a secure working environment and maintaining regulatory compliance.

Core Safety Principles and Hazard Assessment

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal strategy for this compound involves chemical neutralization of the thiol group followed by collection as hazardous waste.

Step 1: Waste Segregation

Proper segregation of waste is the initial and most critical step.

  • Liquid Waste: Unused solutions, reaction mixtures, and initial solvent rinses of glassware should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels must be collected in a separate, sealed plastic bag and placed in a designated solid hazardous waste container.[6]

Step 2: Neutralization of Thiol Group in Liquid Waste

The malodorous and potentially hazardous thiol component should be neutralized through oxidation.[2][8] Sodium hypochlorite (B82951) (bleach) is an effective oxidizing agent for this purpose.[1][9]

Experimental Protocol for Thiol Neutralization:

  • Working in a chemical fume hood, slowly add the thiol-containing liquid waste to a stirred, excess solution of commercial bleach (sodium hypochlorite, typically ~5-6%).[2][9] A 1:1 mixture of bleach and water can also be effective.[10]

  • Be aware that this reaction can be exothermic, and cooling may be necessary.[1][2]

  • Allow the mixture to react for a minimum of 24 hours to ensure complete oxidation of the thiol to a less volatile and non-malodorous sulfonic acid.[2][8]

  • After 24 hours, cautiously check for any remaining thiol odor.[2] If an odor persists, add more bleach and allow for further reaction time.[2]

  • The resulting neutralized solution should still be disposed of as hazardous chemical waste.[1]

Step 3: Decontamination of Glassware and Equipment

All non-disposable items that have come into contact with this compound must be decontaminated.

  • Glassware: Immerse glassware in a bleach bath (a 1:1 mixture of bleach and water is recommended) and allow it to soak overnight.[10] Afterward, rinse thoroughly with water and wash using standard laboratory procedures.[10]

  • Equipment: Surfaces and equipment that cannot be soaked should be wiped down with a bleach solution.

Step 4: Final Disposal
  • Waste Containers: Ensure all waste containers are tightly sealed, clearly labeled as "Hazardous Chemical Waste," and specify that they contain thiol and alkyne residues.[1][6][10]

  • Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][7]

Quantitative Data Summary for Thiol Neutralization

ParameterGuidelineCitation
Neutralizing Agent Sodium Hypochlorite (Commercial Bleach, ~5.25-6%)[1][2]
Recommended Ratio A 5.25% sodium hypochlorite solution will quench approximately 7 mL of a stench chemical.[1]
Reaction Time Minimum of 24 hours.[2][8]
Safety Precaution The reaction can be exothermic; perform in a fume hood and consider cooling.[1][2][9]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated liquid_waste Liquid Waste (Unused solutions, rinsates) waste_generated->liquid_waste Liquid solid_waste Solid Waste (Gloves, pipette tips) waste_generated->solid_waste Solid glassware Contaminated Glassware waste_generated->glassware Glassware neutralize Neutralize Thiol: Add waste to excess bleach solution in fume hood liquid_waste->neutralize collect_solid Collect Solid Waste as Hazardous Waste solid_waste->collect_solid decontaminate_glassware Decontaminate Glassware in Bleach Bath (Overnight) glassware->decontaminate_glassware react React for 24 hours neutralize->react check_odor Check for Thiol Odor react->check_odor add_bleach Add More Bleach check_odor->add_bleach Odor Persists collect_liquid Collect Neutralized Liquid as Hazardous Waste check_odor->collect_liquid No Odor add_bleach->react final_disposal Dispose via Institutional EHS or Licensed Contractor decontaminate_glassware->final_disposal collect_liquid->final_disposal collect_solid->final_disposal

References

Personal protective equipment for handling N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical Information: this compound is a click linker used for bioconjugation, featuring a terminal thiol group and two alkyne groups connected by a polyethylene (B3416737) glycol (PEG) chain.[1]

Hazard Identification and Personal Protective Equipment

A comprehensive approach to personal protective equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3]Protects against splashes and potential projectiles.
Hand Protection Nitrile or neoprene gloves should be used for splash protection.[3][8] Always inspect gloves for integrity before use and replace them frequently.Provides a barrier against skin contact.
Skin and Body Protection A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required.[3] For large quantities or significant splash risks, a chemical-resistant apron is advised.Protects skin from accidental splashes and contact.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][8][9][10]Minimizes exposure to the malodorous thiol compound.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, light- and moisture-protected container at –20°C.[11]

  • For long-term storage, it is recommended to store under an inert atmosphere (Nitrogen or Argon) and in the dark.[12]

  • When removing from storage, allow the container to warm to room temperature before opening to prevent condensation.[12]

2. Weighing and Solution Preparation:

  • All handling of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[2][8][10]

  • Use the minimum amount of the chemical necessary for the experiment.[2][10]

  • When transferring the solid, use appropriate tools to minimize the creation of dust.

  • For preparing solutions, use anhydrous solvents such as DMF or DMSO.[11]

  • Perform liquid transfers using a syringe or cannula to minimize odor release. Never pour or pipette solutions of volatile thiol compounds.[2][10]

  • Keep all containers tightly closed when not in use.[3]

3. During the Reaction:

  • Run reactions in a closed or isolated system within a chemical fume hood.[13]

  • To neutralize the thiol odor from any exhaust gas, it is recommended to use a bleach trap. A bleach trap can be set up by bubbling the exhaust gas through a solution of commercial bleach.[10][13]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

1. Liquid Waste:

  • All liquid waste containing the thiol compound should be collected in a designated, labeled hazardous waste container.[9][13]

  • Small quantities of thiol-containing solutions can be neutralized by slowly adding them to a stirred bleach solution (a 1:1 mixture of commercial bleach and water is often recommended) in a fume hood.[8][9] This oxidation reaction converts the malodorous thiol to a less volatile and non-odorous sulfonic acid.[8] The reaction can be exothermic, so cooling may be necessary.[8]

  • The resulting neutralized solution should be disposed of as hazardous chemical waste.[8]

2. Solid Waste:

  • Disposable items contaminated with the thiol, such as gloves, paper towels, and pipette tips, should be considered hazardous waste.[2][8]

  • To contain the odor, place these items in a sealable plastic bag (e.g., a zip-lock bag) before disposing of them in the designated hazardous waste container.[2][8]

3. Glassware Decontamination:

  • Immediately after use, all contaminated glassware should be submerged in a bleach bath within the fume hood.[9][13] A 1:1 mixture of bleach and water is recommended.[8][13]

  • Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[9][10][13]

  • After soaking, rinse the glassware thoroughly with water before washing by normal methods.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management and Disposal A Receiving and Storage (-20°C, Dark, Inert Gas) B Wear Full PPE A->B Before Handling C Weighing and Solution Preparation B->C Proceed to D Running Reaction (Closed System, Bleach Trap) C->D Use in E Liquid Waste Collection (Hazardous Waste) D->E Generates F Solid Waste Collection (Sealable Bag -> Hazardous Waste) D->F Generates G Glassware Decontamination (Bleach Bath) D->G Requires H Neutralization of Liquid Waste (Optional, with Bleach) E->H Can be treated by I Final Disposal of Neutralized Waste H->I Leads to

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.